2-Debenzoyl-2-pentenoyl Docetaxel
Beschreibung
BenchChem offers high-quality 2-Debenzoyl-2-pentenoyl Docetaxel suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Debenzoyl-2-pentenoyl Docetaxel including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1412898-66-8 |
|---|---|
Molekularformel |
C41H55NO14 |
Molekulargewicht |
785.89 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Foundational & Exploratory
2-Debenzoyl-2-pentenoyl Docetaxel chemical structure and properties
This guide provides an in-depth technical analysis of 2-Debenzoyl-2-pentenoyl Docetaxel (CAS: 1412898-66-8), a critical impurity standard and structural analogue in the taxane class.[][2][3] It details the chemical structure, synthesis pathways, pharmacological implications, and analytical profiling required for drug development and quality control.[][2][3]
Structural Characterization, Synthesis, and Pharmacological Profiling[1][2][3]
Introduction: The Criticality of C2-Modifications in Taxanes
In the development of taxane-based chemotherapeutics, the integrity of the taxane core is paramount for tubulin binding.[][2] 2-Debenzoyl-2-pentenoyl Docetaxel (also known as Docetaxel Impurity 19 or 2-Desbenzoyl-2-pentenoyl Docetaxel) represents a specific structural modification where the conserved benzoyl group at the C2 position is replaced by a pent-4-enoyl moiety.[][2][3]
While primarily utilized as a Reference Standard for monitoring impurities in Docetaxel drug substances (API), this compound also serves as a vital probe in Structure-Activity Relationship (SAR) studies.[][2][3] The C2-benzoate moiety of Docetaxel is known to interact with the hydrophobic pocket of
Chemical Structure and Properties
The compound retains the core baccatin III skeleton and the C13 side chain of Docetaxel but features a distinct alteration at the C2 ester linkage.[][2]
2.1 Structural Identity[][2][3]
-
Chemical Name: (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl pent-4-enoate[][2][3][4][5][6]
-
Common Name: 2-Debenzoyl-2-pentenoyl Docetaxel[][2][3][4][5][6][7]
-
Molecular Formula:
[][2][3][4][6][8]
2.2 Comparative Physicochemical Data
The following table contrasts the target impurity with the parent API, Docetaxel.[][2][3][8]
| Feature | Docetaxel (API) | 2-Debenzoyl-2-pentenoyl Docetaxel | Impact of Modification |
| C2 Substituent | Benzoyl (Aromatic) | Pent-4-enoyl (Aliphatic, Alkene) | Loss of |
| Formula | Mass shift of -22 Da (Benzoyl | ||
| Molecular Weight | 807.88 g/mol | 785.88 g/mol | Distinct mass spectral peak (M-22).[][2][3] |
| LogP (Predicted) | ~2.4 - 3.0 | ~2.1 - 2.8 | Slightly reduced lipophilicity due to loss of phenyl ring.[][2][3] |
| H-Bond Donors | 4 | 4 | Unchanged.[][2][3] |
| Rotatable Bonds | 13 | 14 | Increased freedom at C2 ester chain.[][2][3] |
Synthesis and Formation Pathways
The formation of 2-Debenzoyl-2-pentenoyl Docetaxel is chemically non-trivial because the C2-benzoate is robust.[][2][3] Its presence as an impurity or standard implies specific synthetic origins.[][2][3]
3.1 Synthetic Route (Reference Standard Preparation)
To generate this compound for analytical validation, a semi-synthetic approach starting from 10-Deacetylbaccatin III (10-DAB) is required.[][2][3] The C2-benzoate must be selectively cleaved—a challenging step often requiring reductive conditions—and then re-esterified.[][2][3]
Step-by-Step Protocol (Conceptual):
-
Protection: Selectively protect C7, C10, and C13 hydroxyls of 10-DAB using silyl groups (e.g., TES or TROC).[][2][3]
-
C2-Deprotection (Reductive Cleavage): Treat the protected intermediate with Samarium(II) iodide (
) in THF/HMPA at -78°C.[][2][3] This selectively cleaves the C2-benzoate to yield the C2-hydroxyl intermediate.[][2][3] -
C2-Acylation: React the C2-OH intermediate with 4-Pentenoic acid (or its acid chloride/anhydride) using DCC/DMAP to introduce the pentenoyl chain.[][2][3]
-
Side Chain Coupling: Couple the C13 position with the Docetaxel side chain (phenylisoserine derivative).[][2][3]
-
Global Deprotection: Remove silyl/protecting groups to yield the final product.[][2][3]
3.2 Visualization of Structural Relationship
The following diagram illustrates the structural divergence between Docetaxel and its C2-pentenoyl analogue.
Caption: Structural divergence and synthetic origin of the C2-pentenoyl analogue from the taxane precursor.
Analytical Profiling & Quality Control
In a regulatory context (FDA/EMA), this compound is monitored as a Process Impurity or Related Substance .[][2][3] Its detection requires validated HPLC or LC-MS methods.[][2][3]
4.1 Identification Strategy
-
Retention Time (RT): Due to the replacement of the aromatic benzoyl group with an aliphatic pentenyl chain, the impurity is slightly less hydrophobic than Docetaxel.[2][3] It typically elutes before Docetaxel in Reverse-Phase HPLC (C18 column).[][2][3]
-
UV Absorption: The loss of the C2-benzoyl group removes a significant chromophore.[][2][3] While the taxane core and C3'-phenyl group still absorb, the
and extinction coefficient ( ) at 227 nm will be lower than that of Docetaxel.[][2][3] -
Mass Spectrometry:
4.2 HPLC Method Parameters (Recommended)
-
Column: C18,
mm, 3.5 µm (e.g., Zorbax Eclipse Plus).[][2][3] -
Gradient: 30% B to 80% B over 25 minutes.
-
Detection: UV at 230 nm (compromise wavelength) or MS.
Pharmacological Implications (SAR)
The C2 position of taxanes is a critical determinant of biological activity.[][2][3]
-
Mechanism of Action: Taxanes bind to the
-tubulin subunit, stabilizing microtubules and inhibiting depolymerization.[][2][3] -
Role of C2-Benzoyl: Crystallographic studies show the C2-benzoyl group sits in a hydrophobic pocket and makes contact with His229 of
-tubulin.[][2][3] This interaction is essential for high-affinity binding.[][2][3] -
Activity of Pentenoyl Analogue:
-
Replacing the rigid, aromatic benzoyl group with a flexible pentenyl chain generally reduces cytotoxicity .[][2]
-
However, the pent-4-enoyl group retains some hydrophobic character.[][2][3] While less potent than Docetaxel, it likely retains partial tubulin-binding capability, making it a "soft" impurity rather than an inert one.[][2][3]
-
Research Utility: This compound is valuable for probing the steric tolerance of the C2 pocket.[][2][3] The terminal alkene also offers a handle for further chemical functionalization (e.g., via "Click" chemistry or metathesis) to create novel taxane probes.[][2][3]
-
References
-
Taxane SAR & C2 Modification: Ojima, I., et al. (2008).[][2][3] "Design, synthesis and SAR study of 3rd-generation taxoids bearing 3-CH3, 3-CF3O and 3-CHF2O groups at the C2-benzoate position."[][2][3][9][10] Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Synthesis of C2-Modified Taxanes: Fang, W.S., & Liang, X.T. (2005).[][2][3] "Recent progress in the structure–activity relationships of taxol analogues." Mini-Reviews in Medicinal Chemistry.
Sources
- 2. 2-Debenzoyl-2-pentenoyldocetaxel | LGC Standards [lgcstandards.com]
- 3. 2-Desbenzoyl-2-pentonyl Docetaxel | CymitQuimica [cymitquimica.com]
- 4. Docetaxel Impurity 19 | CAS No- 1412898-66-8 | 2-Debenzoyl-2-pentenoyldocetaxel [chemicea.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-Debenzoyl-2-pentenoyl Docetaxel | CAS No: 1412898-66-8 [aquigenbio.com]
- 7. 2-Debenzoyl-2-pentenoyl Docetaxel | 1412898-66-8 [chemicalbook.com]
- 8. kmpharma.in [kmpharma.in]
- 9. Design, synthesis and SAR study of 3rd-generation taxoids bearing 3-CH3, 3-CF3O and 3-CHF2O groups at the C2-benzoate position - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of substituents at the C3´, C3´N, C10 and C2-meta-benzoate positions of taxane derivatives on their activity against resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action & SAR Analysis of 2-Debenzoyl-2-pentenoyl Docetaxel
This technical guide provides an in-depth analysis of 2-Debenzoyl-2-pentenoyl Docetaxel (often identified in pharmaceutical chemistry as Docetaxel Impurity 19 or a specific C-2 analog).
The content focuses on the structural implications of replacing the C-2 benzoyl group with a pentenoyl chain, speculating on the resulting pharmacodynamics and binding kinetics based on established taxane Structure-Activity Relationships (SAR).
Executive Summary & Structural Context
2-Debenzoyl-2-pentenoyl Docetaxel represents a critical structural modification of the parent compound, Docetaxel. In the taxane class, the C-2 position is a primary determinant of tubulin binding affinity. Standard Docetaxel possesses a benzoyl group (an aromatic ring) at C-2, which is essential for locking the molecule into the
This analog replaces the rigid, aromatic benzoate with a pentenoyl group (a 5-carbon aliphatic chain containing a double bond, typically pent-4-enoate). This modification serves as a vital probe for understanding the necessity of aromatic interactions (specifically
Structural Comparison Table
| Feature | Docetaxel (Parent) | 2-Debenzoyl-2-pentenoyl Docetaxel |
| C-2 Substituent | Benzoyl (Aromatic, Rigid) | Pentenoyl (Aliphatic, Flexible, Alkenyl) |
| Electronic Character | ||
| Steric Bulk | High (Planar ring) | Moderate (Linear chain) |
| Primary Interaction | Hydrophobic/ | Van der Waals / Steric fit |
| Predicted Potency | High ( | Lower (Due to loss of His229 anchor) |
Speculative Mechanism of Action (MOA)
The mechanism of action for this analog is hypothesized to follow the canonical taxane pathway (microtubule stabilization) but with altered binding kinetics and resistance profiles.
The "Anchor Deficit" Hypothesis (Tubulin Binding)
The primary binding site for taxanes is the N-terminal domain of
-
Parent Mechanism: In Docetaxel, the C-2 benzoyl group resides in a deep hydrophobic pocket. Crucially, it engages in a specific interaction with Histidine 229 (His229) (and potentially Asp226). This interaction acts as a "molecular anchor," orienting the rest of the taxane core.
-
Analog Speculation: The pentenoyl group lacks the aromatic ring required for efficient
-interaction with the imidazole ring of His229.-
Consequence: The binding affinity (
) is likely reduced compared to Docetaxel. -
Compensatory Action: However, the pentenoyl chain is hydrophobic. It may still occupy the pocket via Van der Waals forces, retaining partial bioactivity, but the "residence time" of the drug on the microtubule may be shorter.
-
Altered Resistance Profile (P-glycoprotein)
Multidrug resistance (MDR) often involves the P-glycoprotein (P-gp) efflux pump.
-
P-gp Recognition: P-gp often recognizes aromatic, hydrophobic motifs.
-
Speculation: The replacement of the C-2 benzoate with an aliphatic pentenoyl chain changes the pharmacophore presented to P-gp. This could theoretically reduce the efflux rate, making this analog potentially active in P-gp overexpressing cell lines (e.g., MDR+ phenotypes), despite a lower intrinsic tubulin affinity.
Pathway Visualization
The following diagram illustrates the differential binding and downstream signaling effects.
Caption: Comparative pathway showing the critical bottleneck at the C-2/His229 interaction interface.
Experimental Validation Protocols
To validate the speculative MOA, the following self-validating experimental workflows are recommended.
In Vitro Tubulin Polymerization Assay
Objective: Determine if the analog promotes tubulin assembly effectively compared to Docetaxel.
-
Reagent Prep: Purify tubulin from bovine brain (>99% purity) or purchase lyophilized tubulin. Prepare GTP (1 mM) and PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Drug Solubilization: Dissolve 2-Debenzoyl-2-pentenoyl Docetaxel in DMSO. (Final DMSO concentration <1%).
-
Reaction Assembly:
-
Control: Tubulin + GTP + DMSO.
-
Positive Control: Tubulin + GTP + Docetaxel (10
M). -
Experimental: Tubulin + GTP + Analog (1, 5, 10, 20
M).
-
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a spectrophotometer.
-
Data Analysis: Plot OD340 vs. Time.
-
Validation Criterion: If the analog is active, the curve must show a sigmoidal increase in absorbance (microtubule formation) significantly above the DMSO control.
-
Competitive Binding Assay (Fluorescence)
Objective: Quantify the binding affinity relative to a known fluorescent taxane (e.g., Flutax-2).
-
Equilibrium: Incubate stabilized microtubules (200 nM) with Flutax-2 (50 nM).
-
Titration: Add increasing concentrations of 2-Debenzoyl-2-pentenoyl Docetaxel (
to M). -
Detection: Measure fluorescence polarization or intensity decrease (displacement of Flutax-2).
-
Calculation: Derive the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Hypothesis: The Ki will be higher (weaker binding) than Docetaxel due to the C-2 modification.
-
Workflow Diagram: SAR Validation
Caption: Integrated workflow combining computational prediction with biochemical and cellular validation.
Authoritative Grounding & References
The speculation above is grounded in the foundational Structure-Activity Relationship (SAR) studies of taxanes, specifically regarding the C-2 position.
Key Mechanistic Insights[1][2][3]
-
The C-2 Benzoyl Importance: Research by Ojima et al. and Kingston et al. has established that the C-2 benzoate is crucial for high affinity. Analogs with aliphatic acyl groups at C-2 generally show reduced cytotoxicity, confirming the "Anchor Deficit" hypothesis [1, 5].
-
Impurity Status: This specific molecule (2-Debenzoyl-2-pentenoyl Docetaxel) is often cataloged as Docetaxel Impurity 19 (CAS 1412898-66-8), indicating it is likely a byproduct of the semi-synthesis process or a degradation product, rather than a lead clinical candidate [2].
-
Resistance Mechanisms: While C-2 modifications generally lower potency, some "Second Generation Taxanes" (like Cabazitaxel) modify other positions (C-7, C-10) to overcome P-gp. However, modifications at C-2 are strictly governed by the steric limit of the tubulin pocket [4, 6].
References
-
Urology Textbook. Mechanism of Action of Docetaxel. [Link]
-
PatSnap Synapse. What is the mechanism of Docetaxel? [Link]
-
ResearchGate. Overcoming Tumor Drug Resistance with High‐Affinity Taxanes: A SAR Study. [Link]
-
PubMed (NIH). Synthesis and biological evaluation of 2-acyl analogues of paclitaxel (Taxol). [Link]
-
ResearchGate. Structure-activity relationships for cabazitaxel. [Link]
In Silico Modeling of 2-Debenzoyl-2-pentenoyl Docetaxel Tubulin Binding: A Technical Guide
This guide provides a comprehensive, in-depth technical framework for the in silico modeling of the interaction between 2-Debenzoyl-2-pentenoyl Docetaxel and its biological target, β-tubulin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for key methodological choices. We will navigate the complete workflow from initial structure preparation to the calculation of binding free energies, ensuring a self-validating and reproducible computational experiment.
Introduction: The Rationale for In Silico Investigation
Docetaxel is a potent anti-mitotic agent that functions by binding to the β-subunit of tubulin, a key component of microtubules.[1] This binding event stabilizes the microtubule, preventing the dynamic instability necessary for cell division and ultimately leading to apoptotic cell death.[1] 2-Debenzoyl-2-pentenoyl Docetaxel, a derivative of this well-established chemotherapeutic, presents a compelling case for computational investigation. By altering the benzoyl group at the C2 position, its binding affinity and conformational dynamics within the taxane-binding pocket of β-tubulin may be significantly modulated.
In silico modeling provides a powerful, cost-effective, and atomistic-level view of these interactions. Through a combination of molecular docking and molecular dynamics (MD) simulations, we can predict the binding pose, assess the stability of the protein-ligand complex, and estimate the binding free energy. This information is invaluable for understanding the structure-activity relationship (SAR) of this novel taxane derivative and for guiding further drug development efforts.
The Computational Workflow: A Multi-Stage Approach
Our investigation will proceed through a logical sequence of computational experiments, each building upon the last to provide a comprehensive picture of the binding event. This workflow is designed to be both rigorous and adaptable to the specific computational resources available.
Figure 2: Detailed workflow for preparing and running a molecular dynamics simulation with GROMACS.
Protocol 4: MD Simulation with GROMACS
-
System Setup:
-
Combine Topologies: Merge the protein topology (generated using a GROMACS tool like pdb2gmx with an AMBER or CHARMM force field) and the ligand topology (from Protocol 2). [2] * Create the Simulation Box: Define a periodic boundary box (e.g., cubic or dodecahedron) around the complex, ensuring a sufficient distance (e.g., 1.0 nm) between the protein and the box edge.
-
Solvation: Fill the box with a pre-equilibrated water model, such as TIP3P.
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M). 2. Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup phase.
-
-
Equilibration: This is a two-stage process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Volume): Equilibrate the system at a constant volume and temperature (e.g., 300 K) for a short period (e.g., 100 ps). This allows the solvent to equilibrate around the protein and ligand, which are typically held in place with position restraints.
-
NPT Ensemble (Constant Pressure): Continue equilibration at constant pressure (e.g., 1 bar) and temperature (e.g., 300 K) for a longer period (e.g., 1 ns). This ensures the system reaches the correct density.
-
-
Production MD: Run the production simulation for a duration sufficient to observe the stability of the binding and to sample relevant conformational changes (e.g., 100 ns or longer). Position restraints are removed for this stage.
PART 4: Analysis and Interpretation - Extracting Meaningful Insights
The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps. This data must be processed to extract biologically relevant information.
Trajectory Analysis
Protocol 5: Post-MD Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over the course of the simulation. A stable, converging RMSD for both indicates that the system has reached equilibrium and the ligand remains stably bound. [3]2. Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights regions of the protein that are flexible or rigid. Significant fluctuations in the binding pocket residues could indicate instability. [3]3. Hydrogen Bond Analysis: Analyze the occupancy of hydrogen bonds between the ligand and the protein throughout the simulation. Persistent hydrogen bonds are strong indicators of key binding interactions. [4]4. Visual Inspection: Visually inspect the trajectory to observe the ligand's behavior in the binding pocket and any significant conformational changes in the protein.
Binding Free Energy Calculation
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its variant MM/GBSA are popular methods for estimating the free energy of binding from MD simulation snapshots. [2][5][6]They offer a good balance between computational cost and accuracy. [7] Protocol 6: MM/PBSA Calculation
-
Extract Snapshots: Select a set of uncorrelated snapshots from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
Molecular Mechanics Energy (
) -
Polar Solvation Energy (
) -
Non-polar Solvation Energy (
)
-
-
Calculate Binding Free Energy: The binding free energy (
) is calculated as:
Authoritative Grounding: MM/PBSA and MM/GBSA are end-point methods that calculate the free energy of the initial and final states. [5]While they neglect conformational entropy changes, they are highly effective for ranking the binding affinities of different ligands and for identifying key residues contributing to the binding energy. [5][7]
Data Presentation
The quantitative results from this workflow should be summarized for clear interpretation and comparison.
Table 1: Molecular Docking and Binding Free Energy Results
| Ligand | Docking Score (kcal/mol) | Predicted | Key Interacting Residues (from MD) |
| 2-Debenzoyl-2-pentenoyl Docetaxel | [Vina Score] | [Calculated Value] | [List of Residues] |
| Docetaxel (Control) | [Vina Score] | [Calculated Value] | [List of Residues] |
Table 2: Experimental Binding Affinity Data for Validation
| Ligand | Experimental Affinity (Kd or Ki) | Source |
| Docetaxel | ~17 nM (Ki) | [8] |
| Docetaxel | 6.8 ± 0.2 µM (Kd) | [9] |
Self-Validation: The computational results for the control ligand, Docetaxel, should be compared against known experimental values. While a direct correlation is not always expected due to the approximations in the computational methods, the relative binding affinities and key interactions should be consistent.
Conclusion
This in-depth technical guide outlines a robust and scientifically sound workflow for modeling the binding of 2-Debenzoyl-2-pentenoyl Docetaxel to β-tubulin. By following these self-validating protocols and understanding the rationale behind each step, researchers can generate reliable and insightful data to guide the development of novel anti-cancer therapeutics. The combination of molecular docking to predict the initial binding pose, followed by extensive molecular dynamics simulations to assess stability and calculate binding free energies, represents the current best practice in computational drug discovery for this class of compounds.
References
- Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
- Deep Origin. MM/PBSA and MM/GBSA - Computational Chemistry Glossary.
-
Homeyer, N., & Gohlke, H. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 423-433. Available from: [Link]
- ProBiotic. (2023). Molecular Docking Results Analysis and Accuracy Improvement.
-
Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478-9508. Available from: [Link]
-
ResearchGate. How to validate the molecular docking results? Available from: [Link]
- ProBiotic. (2023). Molecular Docking Results Analysis and Accuracy Improvement.
-
Kapsid Simulations. (2024). How to perform Molecular Docking using AutoDock Vina. Available from: [Link]
-
BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. Available from: [Link]
-
Omixium. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Available from: [Link]
-
Theoretical and Computational Biophysics Group. Parameterizing a Novel Residue. Available from: [Link]
-
Open Babel Development Team. Open Babel. Available from: [Link]
-
ResearchGate. a Structures of cabazitaxel and docetaxel. b Binding of cabazitaxel to... Available from: [Link]
-
ResearchGate. Molecular Dynamics Simulation Analysis of Protein-Ligand Complex Stability and Interactions. Available from: [Link]
-
Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. Available from: [Link]
-
In Silico Design. (2025). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Available from: [Link]
-
Schrödinger, LLC. (2025). Generating a 3D Ligand Structure from a CAS Number or SMILES String. Available from: [Link]
-
Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]
-
Lemkul, J. A. (2021). BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. Available from: [Link]
-
Omixium. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Available from: [Link]
-
BioExcel. Parameterization of a small molecule. Available from: [Link]
-
Chew, A. K. (2020). Converting SMILES string and 2D ChemDraw structures into 3D molecular structures. Available from: [Link]
-
SAMSON Connect. (2023). From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. Available from: [Link]
-
ResearchGate. How to interprete and analyze molecular docking results? Available from: [Link]
-
Kingston, D. G., & Bane, S. (2016). Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry. ACS chemical biology, 11(4), 859–868. Available from: [Link]
-
Matter Modeling Stack Exchange. How to interpret the affinity in a protein docking - ligand. Available from: [Link]
-
Gunda, V., & Gupta, M. L. (2010). Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin. ACS chemical biology, 5(1), 113–120. Available from: [Link]
-
Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell, A. D. (2010). CHARMM general force field (CGenFF): a force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. Available from: [Link]
-
BioSolveIT. DOCKING TUTORIAL. Available from: [Link]
-
Leja, M., & Witte, K. (2021). Analyzing molecular dynamics simulations. TeachOpenCADD. Available from: [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. CCPBioSim. Available from: [Link]
-
MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. Available from: [Link]
-
Avogadro. Building with SMILES. Available from: [Link]
-
Nogales, E., Wolf, S. G., & Downing, K. H. (1998). The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density. Proceedings of the National Academy of Sciences, 95(1), 111-116. Available from: [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available from: [Link]
-
ResearchGate. Advice regarding the best force field to use for Protein- Peptide interaction? Available from: [Link]
-
Flyte. (2025). Simulating Protein-Ligand Complexes using Open Source tools. Available from: [Link]
-
Deswal, G., Kumar, S., & Singh, S. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Protein Chemistry and Structural Biology. Available from: [Link]
-
RCSB PDB. TXL Ligand Summary Page. Available from: [Link]
-
RCSB PDB. (2023). 8BDF: Tubulin-taxane-2a complex. Available from: [Link]
-
Åqvist, J., Medina, C., & Samuelsson, J. E. (1994). A new method for predicting binding affinity in computer-aided drug design. Protein engineering, design & selection, 7(3), 385-391. Available from: [Link]
-
Wikipedia. AMBER. Available from: [Link]
-
Chillemi, G., Coletta, A., Mancini, G., Sanna, N., & Desideri, A. (2009). An amber compatible molecular mechanics force field for the anticancer drug topotecan. Journal of molecular modeling, 15(11), 1347-1358. Available from: [Link]
-
Lemkul, J. (2021). BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS. Available from: [Link]
Sources
- 1. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 3. researchgate.net [researchgate.net]
- 4. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 5. Protein-Ligand Complex [mdtutorials.com]
- 6. GROMACS Tutorials [mdtutorials.com]
- 7. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 8. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Physicochemical characterization of 2-Debenzoyl-2-pentenoyl Docetaxel
Technical Whitepaper: Physicochemical Profiling & Impurity Characterization of 2-Debenzoyl-2-pentenoyl Docetaxel
Executive Summary
In the chemistry, manufacturing, and controls (CMC) of taxane-based therapeutics, the identification of process-related impurities is a critical regulatory requirement (ICH Q3A/B). 2-Debenzoyl-2-pentenoyl Docetaxel (CAS 1412898-66-8) represents a specific structural analog of Docetaxel where the conserved C2-benzoyl group is substituted by a pentenoyl moiety.
This modification alters the physicochemical profile—specifically lipophilicity and crystalline packing—and significantly impacts the pharmacophore's interaction with the tubulin binding site. This guide details the step-by-step physicochemical characterization of this molecule, providing a robust analytical framework for distinguishing it from the parent drug Docetaxel and other taxane impurities.
Part 1: Structural Elucidation & Identity
The primary challenge in characterizing this impurity is differentiating the aliphatic/olefinic pentenoyl chain from the aromatic benzoyl group of the parent molecule.
Mass Spectrometry (HRMS) Profiling
The substitution of the benzoyl group (
-
Docetaxel Formula:
-
Impurity Formula:
-
Molecular Weight Difference:
-
Loss of Benzoyl:
Da -
Gain of Pentenoyl:
Da -
Net Shift:
Da
-
Experimental Protocol:
Run ESI-MS in positive mode (
-
Docetaxel
: ~808.3 m/z -
Target Impurity
: ~786.4 m/z
Fragmentation Logic (MS/MS): In MS/MS, taxanes typically cleave at the ester side chains.
-
Parent Docetaxel: Yields a characteristic fragment at m/z 105 (benzoyl cation).
-
Impurity: Will lack the m/z 105 fragment. Instead, look for m/z 83 (pentenoyl cation) or specific loss of the side chain (M - 83).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for confirming the structure. The aromatic region is the diagnostic window.
| Feature | Docetaxel (Parent) | 2-Debenzoyl-2-pentenoyl Docetaxel |
| Aromatic Region (7.4 - 8.2 ppm) | Present: 3 protons (meta/para) and 2 protons (ortho) from C2-OBz. | Absent/Reduced: The C2-OBz signals disappear. (Note: C3'-Phenyl signals remain). |
| Olefinic Region (5.0 - 6.0 ppm) | Absent (unless solvent peaks overlap). | Present: Distinct multiplets corresponding to the vinyl protons of the pentenoyl chain ( |
| Aliphatic Region (1.0 - 2.5 ppm) | Standard taxane backbone. | New Signals: Methylene protons ( |
Critical Control: Use deuterated DMSO (
Part 2: Chromatographic Behavior (HPLC/UPLC)
The replacement of the aromatic benzoyl ring with an aliphatic pentenoyl chain changes the molecule's interaction with C18 stationary phases.
Relative Retention Time (RRT) Prediction
-
Pi-Pi Interactions: The C2-benzoyl group in Docetaxel has strong pi-pi interactions with phenyl-hexyl or standard C18 columns.
-
Hydrophobicity: While the pentenoyl chain is lipophilic, it lacks the planar aromaticity.
-
Outcome: The impurity typically elutes earlier (RRT < 1.0) or very close to Docetaxel depending on the specific column chemistry (e.g., C18 vs. PFP).
Method Development Strategy
Table 1: Recommended Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 or Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm) | Phenyl-Hexyl enhances selectivity between the benzoyl (parent) and pentenoyl (impurity) groups. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of silanols. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for taxanes than Methanol. |
| Gradient | 35% B to 85% B over 25 mins | Shallow gradient required to separate closely eluting hydrophobic impurities. |
| Detection | UV @ 227 nm & 254 nm | 227 nm: Max absorption for taxane backbone.254 nm: Specific for aromatic rings. The impurity will show lower response at 254 nm relative to Docetaxel due to loss of the benzoyl chromophore. |
Part 3: Physicochemical Properties
Solubility & Lipophilicity
-
LogP (Calculated): The pentenoyl analog is slightly less lipophilic than the benzoyl parent due to the loss of the benzene ring's bulk, though the difference is subtle.
-
Solubility:
-
Water: Practically insoluble (< 1 µg/mL).
-
Ethanol/DMSO: Freely soluble.[1]
-
Implication: Formulation approaches used for Docetaxel (e.g., Polysorbate 80/Ethanol) will likely solubilize this impurity effectively, making it difficult to remove via simple precipitation during manufacturing.
-
Stability Profile
The C2-ester is a known site of hydrolysis in taxanes, though less labile than the C10 or C13 esters.
-
Stress Condition: Basic pH (> 8.0).
-
Degradation Pathway: Hydrolysis of the C2-pentenoate yields 10-Deacetylbaccatin III (10-DAB) derivatives and free pentenoic acid.
Part 4: Visualization of Characterization Workflow
The following diagram outlines the logical decision tree for confirming the identity of the impurity during a release test or stability study.
Caption: Analytical decision tree for the structural confirmation of the 2-pentenoyl analog.
Part 5: Biological & Regulatory Context[1]
Structure-Activity Relationship (SAR)
The C2 position of the taxane core is vital for binding to the
-
Mechanism: The C2-benzoyl group in Docetaxel is believed to lock the conformation of the taxane ring and engage in hydrophobic interactions within the binding pocket.
-
Impact of Modification: Replacing the rigid, planar benzoyl group with a flexible pentenoyl chain often alters binding affinity. While some C2-modified analogs retain potency, they are generally considered critical impurities that must be controlled strictly due to potential changes in toxicity or efficacy profiles.
Regulatory Limits
Under ICH Q3A(R2):
-
Reporting Threshold: > 0.05%
-
Identification Threshold: > 0.10% (requires the characterization described above).
-
Qualification Threshold: > 0.15% (requires safety data).
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
Vasu Dev, R., et al. (2006).[2] "Isolation and characterization of impurities in docetaxel." Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614-622.[2] [Link]
Sources
The Untapped Potential: A Researcher's Guide to the Therapeutic Relevance of Docetaxel Impurities
Executive Summary: Docetaxel is a cornerstone of chemotherapy, prized for its potent ability to halt cell division by stabilizing microtubules.[1][2] However, the synthesis and storage of this complex molecule inevitably lead to the formation of impurities.[3][4] Traditionally viewed as contaminants to be minimized, this guide posits a paradigm shift: that these structurally related compounds are not merely inert bystanders but may possess their own unique, and potentially valuable, biological activities. This document provides a framework for researchers and drug development professionals to explore the untapped therapeutic relevance of docetaxel impurities. We will delve into the known impurity landscape, hypothesize potential bioactivities based on structure-activity relationships, and provide detailed, actionable protocols for their isolation and functional characterization. The central thesis is that a systematic investigation of these compounds could unveil novel therapeutic agents, lead to the development of more robust manufacturing processes, and ultimately enhance patient outcomes.
Introduction: Beyond the Parent Compound
Docetaxel, a semi-synthetic analogue of paclitaxel, exerts its anti-cancer effects by binding to the β-subunit of tubulin.[2][5] This action stabilizes microtubules, preventing the dynamic instability required for mitotic spindle formation and cell division, ultimately leading to apoptotic cell death.[6][7] The clinical success of docetaxel in treating a range of solid tumors, including breast, lung, and prostate cancers, is well-documented.[1][2]
However, the pharmaceutical reality is that no drug product is 100% pure. The manufacturing process and subsequent storage can introduce a variety of related substances and degradation products.[3] Regulatory bodies rightly demand strict control over these impurities to ensure the safety and efficacy of the final drug product. While the focus has historically been on limiting these compounds, little attention has been paid to their intrinsic pharmacological properties. Given their structural similarity to docetaxel, it is scientifically plausible that these impurities could interact with the same or novel biological targets, exhibiting a spectrum of effects from reduced efficacy to unique therapeutic activities or altered toxicity profiles.[3] A study on 7-epidocetaxel, a major impurity, found that while its in vitro anti-cancer effect was comparable to docetaxel, its in vivo effectiveness was lower, yet it did not elicit acute toxic effects.[8] This highlights the critical need to move beyond simple quantification and toward a comprehensive biological characterization of these molecules.
The Docetaxel Impurity Landscape
Impurities in docetaxel can be broadly categorized based on their origin: process-related impurities arising from the synthesis and purification stages, and degradation products formed during storage.[4][8] Understanding the identity of these compounds is the first step toward evaluating their potential bioactivity.
Key Identified Impurities:
Several impurities have been identified and characterized in docetaxel drug substances.[4][9] These often involve modifications at key positions on the taxane core or the C-13 side chain, which are known to be critical for tubulin binding and microtubule stabilization.
| Impurity Name | Common Origin | Structural Modification | Potential Bioactivity Hypothesis |
| 7-Epi-docetaxel | Process-related, Degradation[4][8] | Epimerization at the C-7 position. | Altered binding affinity to β-tubulin; potentially reduced microtubule stabilization activity.[8] |
| 10-Deacetyl Baccatin III | Process-related[8][9] | Precursor molecule lacking the C-13 side chain. | Likely inactive as a microtubule stabilizer due to the absence of the critical side chain. |
| 6-Oxo-docetaxel (10-Oxo-docetaxel) | Degradation[3][10] | Oxidation at the C-10 position. | Modification may impact the conformation of the taxane core, potentially altering tubulin interaction. |
| 2'-Epi-docetaxel | Process-related[4] | Epimerization on the C-13 side chain. | The stereochemistry of the side chain is crucial for activity; this change could significantly reduce or abolish efficacy. |
The following diagram illustrates the classification of these impurities.
Caption: Classification of common docetaxel impurities by origin.
A Roadmap for Investigation: From Isolation to Bioactivity
A systematic evaluation of docetaxel impurities requires a multi-step approach. This section outlines key experimental protocols designed to isolate these compounds and screen for their biological activity.
Protocol 1: Isolation and Purification of Impurities
The first critical step is to obtain pure samples of each impurity. Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.[4][9]
Objective: To isolate individual impurities from a bulk docetaxel sample with high purity.
Methodology: Preparative HPLC
-
Sample Preparation: Dissolve the docetaxel bulk material in a suitable solvent mixture (e.g., acetonitrile and water) to a high concentration.[10]
-
Column Selection: Utilize a reversed-phase C18 column with appropriate dimensions for preparative scale separation.[9]
-
Mobile Phase and Gradient: Develop a gradient elution method using a mobile phase of acetonitrile and water.[11] The gradient will be optimized to achieve baseline separation of the parent docetaxel peak from the impurity peaks.
-
Detection: Use a UV detector, typically at 230 nm, to monitor the elution of compounds.[10][12]
-
Fraction Collection: Collect the fractions corresponding to each impurity peak as they elute from the column.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated impurity. Pool fractions of >98% purity.[12]
-
Solvent Removal and Characterization: Remove the solvent from the pooled fractions (e.g., via lyophilization or rotary evaporation). Confirm the identity of the isolated compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]
Protocol 2: In Vitro Bioactivity Screening
Once pure impurities are available, their biological effects can be assessed using a tiered screening approach.
This assay directly measures the primary mechanism of action of taxanes: their effect on microtubule dynamics.[13][14] It is a fundamental method to determine if an impurity retains the ability to stabilize microtubules.[15]
Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm over time.[13][14] Stabilizing agents like docetaxel enhance the rate and extent of polymerization, while destabilizing agents inhibit it.[15]
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity (>99%) tubulin protein in an appropriate buffer (e.g., General Tubulin Buffer) on ice.[16][17]
-
Prepare a fresh solution of GTP (a necessary cofactor for polymerization) in buffer.[16]
-
Prepare serial dilutions of the isolated impurity, docetaxel (positive control), and a known destabilizer like nocodazole (optional control) in buffer.[17] A vehicle control (DMSO or buffer) must be included.
-
-
Assay Setup (96-well plate format):
-
Pre-warm a 96-well plate to 37°C in a temperature-controlled spectrophotometer.[13]
-
On ice, prepare the reaction mix. For each well, combine the tubulin solution and GTP.
-
Add 10 µL of the test compound dilution (or control) to the appropriate wells.
-
Initiate the reaction by adding the tubulin/GTP mix to each well.[16] It is recommended to run each condition in triplicate.[13]
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.[16]
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.[13]
-
Compare the curves of the impurity-treated samples to the positive (docetaxel) and negative (vehicle) controls.
-
Key parameters to analyze include the maximum rate of polymerization (Vmax) and the final polymer mass (Amax).[13] An increase in these parameters relative to the vehicle control suggests microtubule-stabilizing activity.
-
If an impurity shows activity in the tubulin polymerization assay, the next step is to determine if this translates to anti-proliferative effects in cancer cells. The MTT assay is a widely used, reliable colorimetric method for this purpose.[18][19]
Principle: Metabolically active, viable cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[19] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[20]
Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Prepare a range of concentrations for each impurity and for docetaxel (positive control) in complete growth medium.
-
After 24 hours, replace the medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control.[22]
-
-
Incubation: Incubate the plates for a standard period, typically 48 to 72 hours.[22]
-
MTT Addition and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
The following workflow diagram outlines the proposed investigation.
Caption: Experimental workflow for impurity bioactivity screening.
Implications for Drug Development and Manufacturing
The systematic biological characterization of impurities has profound implications beyond the discovery of new chemical entities:
-
Informed Specification Setting: Understanding the potency (or lack thereof) of an impurity allows for the development of more scientifically-grounded specifications. An impurity with significant bioactivity may require much tighter control than one that is proven to be inert.
-
Process Optimization: Knowledge of which impurities have undesirable activities can guide the optimization of synthetic and purification processes to minimize their formation.
-
Enhanced Drug Safety: Some impurities might possess unique toxicities not seen with the parent drug. For example, subtle structural changes could alter interactions with neuronal tubulin, potentially modulating the risk of chemotherapy-induced peripheral neuropathy, a major dose-limiting toxicity of taxanes.[23] Proactively screening for such effects can lead to safer drug products.
-
Lifecycle Management: A deeper understanding of the degradation pathways and the biological impact of degradants can inform formulation development and storage recommendations, ensuring product quality throughout its shelf life.[24]
Conclusion and Future Directions
The impurities present in docetaxel formulations represent an unexplored reservoir of chemical diversity with potential therapeutic relevance. Moving beyond the traditional view of impurities as mere contaminants to be controlled, we advocate for a proactive, systematic investigation of their biological properties. The framework and protocols provided in this guide offer a clear path for researchers to isolate these compounds and evaluate their effects on microtubule dynamics and cancer cell viability.
The discovery of an impurity with potent, novel, or improved activity could open up new avenues for cancer therapy. Conversely, identifying impurities with negative toxicological profiles will enable the development of purer, safer medications. This line of inquiry promises not only to expand our fundamental understanding of taxane structure-activity relationships but also to drive innovation in pharmaceutical manufacturing and enhance the quality of care for patients worldwide.
References
- Benchchem. (n.d.). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26.
- Veeprho. (n.d.). Docetaxel Impurities and Related Compound.
- Benchchem. (n.d.). 6-Oxo Docetaxel vs. Other Docetaxel Impurities: A Comparative Guide.
-
Gornstein, E., & Lokeshwar, V. (2020). Assessing the utility of in vitro microtubule assays for studying mechanisms of peripheral neuropathy with the microtubule inhibitor class of cancer chemotherapy. Toxicology and Applied Pharmacology, 386, 114833. Retrieved from [Link]
- Cytoskeleton, Inc. (n.d.). Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine (BK004P).
- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit.
-
Vasu Dev, R., Babu, J. M., Vyas, K., Sai Ram, P., Ramachandra, P., Sekhar, N. M., Mohan Reddy, D. N., & Srinivasa Rao, N. (2006). Isolation and characterization of impurities in docetaxel. Journal of Pharmaceutical and Biomedical Analysis, 40(3), 614–622. Retrieved from [Link]
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
-
Davis, D., Gauthier, C., & Bremner, J. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 15-26. Retrieved from [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Benchchem. (n.d.). Application Notes and Protocols for "Anticancer Agent 72" in Cell Culture.
-
ResearchGate. (n.d.). Isolation and characterization of impurities in docetaxel DRL | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Retrieved from [Link]
-
ResearchGate. (2025). Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules. Retrieved from [Link]
-
Prota, A. E., Bargsten, K., Northcote, P. T., Marsh, M., Díaz, J. F., & Steinmetz, M. O. (2023). Structural insight into the stabilization of microtubules by taxanes. eLife, 12, e84922. Retrieved from [Link]
-
Brazilian Journal of Biology. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
- Research Journal of Pharmacy and Technology. (n.d.). Medium Pressure Liquid Chromatography (MPLC), NMR and FTIR.
-
Park, H., Go, M. L., Stashko, M., Nguyen, T., Kireev, D., & Lee, S. (2017). Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation. Oncotarget, 8(61), 102970–102984. Retrieved from [Link]
-
MDPI. (2025). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). A cell-based assay for detecting microtubule stabilizing agents. Retrieved from [Link]
-
Prudent, R., Barette, C., Tassan, J. P., Bizebard, T., & Lafanechère, L. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 321. Retrieved from [Link]
-
Ramaswamy, B., & Sharifi, M. (2006). Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors. Drugs of Today, 42(4), 235-246. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. Retrieved from [Link]
-
MDPI. (2023). Crosstalk between Microtubule Stabilizing Agents and Prostate Cancer. Retrieved from [Link]
-
ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ORGANIC IMPURITIES OF DOCETAXEL IN PARENTERAL FORMULATION OF DOCETAXEL USING UV DETECTOR. Retrieved from [Link]
- MRC Laboratory of Molecular Biology. (n.d.). How Taxol stabilises microtubule structure.
-
ResearchGate. (n.d.). LC-MS data of docetaxel (highlighted gray) and postulated degradation products, acquired using method B. Retrieved from [Link]
-
ResearchGate. (2025). Isolation and characterization of degradation in docetaxel drug substance and its formulation | Request PDF. Retrieved from [Link]
-
Canadian Journal of Hospital Pharmacy. (2007). Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage i. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). A REVIEW ON TAXANES: AN IMPORTANT GROUP OF ANTICANCER COMPOUND OBTAINED FROM TAXUS SP. Retrieved from [Link]
-
European Pharmaceutical Review. (2022). Solving the taxing problems of taxanes?. Retrieved from [Link]
-
StatPearls. (2023). Taxane Toxicity. Retrieved from [Link]
-
Ringel, I., & Horwitz, S. B. (2001). Preclinical pharmacology of the taxanes: implications of the differences. Seminars in Oncology, 28(4 Suppl 12), 3–8. Retrieved from [Link]
-
ResearchGate. (2025). A HPLC validated assay of paclitaxel's related impurities in pharmaceutical forms containing Cremophor (R) EL | Request PDF. Retrieved from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cytoskeleton.com [cytoskeleton.com]
- 15. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation | Oncotarget [oncotarget.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cytoskeleton.com [cytoskeleton.com]
- 18. ro.uow.edu.au [ro.uow.edu.au]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. scielo.br [scielo.br]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Assessing the utility of in vitro microtubule assays for studying mechanisms of peripheral neuropathy with the microtubule inhibitor class of cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cjhp-online.ca [cjhp-online.ca]
Methodological & Application
Application Note: Analytical Strategies for 2-Debenzoyl-2-pentenoyl Docetaxel Detection
Abstract
This application note details the analytical protocols for the detection, separation, and quantification of 2-Debenzoyl-2-pentenoyl Docetaxel (CAS: 1412898-66-8), a critical structural analog and process-related impurity of the chemotherapeutic agent Docetaxel.[1][2] Due to the structural similarity between the target impurity and the parent molecule—differing only at the C-2 position (pentenoyl vs. benzoyl)—standard pharmacopeial methods often fail to achieve baseline resolution. This guide provides a high-resolution HPLC-UV protocol for Quality Control (QC) and a sensitive LC-MS/MS method for trace analysis (<0.05% thresholds), compliant with ICH Q3A(R2) guidelines.
Introduction & Chemical Basis[1][3][4][5][6][7][8][9]
The Analytical Challenge
Docetaxel is a semi-synthetic taxane derived from 10-deacetylbaccatin III.[2][3] The C-2 benzoyl group is essential for its tubulin-binding activity.[1][2] During semi-synthesis or specific derivatization processes, the C-2 position can be modified, leading to the formation of 2-Debenzoyl-2-pentenoyl Docetaxel .[1][2]
This impurity involves the replacement of the aromatic benzoyl group (
Physicochemical Comparison
Understanding the structural shift is vital for method development:
| Feature | Docetaxel (Parent) | 2-Debenzoyl-2-pentenoyl Docetaxel | Analytical Impact |
| Formula | Mass shift of -22 Da | ||
| MW | ~807.88 g/mol | ~785.87 g/mol | Distinct precursor ion for MS |
| C-2 Substituent | Benzoyl (Aromatic) | Pentenoyl (Aliphatic Alkene) | Loss of |
| Hydrophobicity | High | Moderate/High | Slight shift in Retention Time (RT) |
| UV Max | ~227-232 nm | ~227-230 nm | Similar UV profile (taxane core dominates) |
Method A: High-Resolution RP-HPLC (QC & Purity Profiling)[1][2]
Objective: Routine quantification of the impurity at levels >0.05% in drug substance/product. Rationale: Standard C18 columns may co-elute these species due to similar hydrophobicity.[2] We utilize a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase to exploit the difference between the aromatic benzoyl group of Docetaxel and the aliphatic pentenoyl group of the impurity.
Chromatographic Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters Alliance)
-
Column: Fluorophenyl (PFP) or Phenyl-Hexyl,
(Core-shell technology recommended for resolution).[1][2]-
Why? The PFP phase interacts strongly with the aromatic C-2 benzoyl of Docetaxel, increasing its retention relative to the pentenoyl impurity, enhancing separation.
-
-
Column Temp:
[1][2] -
Flow Rate:
-
Injection Volume:
[1][2][4] -
Detection: UV at
(Quantification), Spectrum scan 200–400 nm (ID).[2]
Mobile Phase & Gradient[1][2][8]
-
Solvent A: 0.1% Phosphoric Acid in Water (Improves peak shape of taxanes).[2]
| Time (min) | % Solvent A | % Solvent B | Phase |
| 0.0 | 70 | 30 | Equilibration |
| 2.0 | 70 | 30 | Isocratic Hold |
| 25.0 | 20 | 80 | Linear Gradient |
| 30.0 | 20 | 80 | Wash |
| 30.1 | 70 | 30 | Re-equilibration |
| 35.0 | 70 | 30 | End |
System Suitability Criteria (Mandatory)
-
Resolution (
): between Docetaxel and 2-Debenzoyl-2-pentenoyl Docetaxel. -
Tailing Factor:
for both peaks.[2] -
RSD (n=6):
for peak area.[2]
Method B: LC-MS/MS (Trace Detection & Identification)[1][2]
Objective: Identification of the impurity at trace levels (<0.05%) or in complex biological matrices (PK studies). Rationale: Mass spectrometry provides definitive structural confirmation based on the -22 Da mass shift.[2]
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[2]
-
Analyzer: Triple Quadrupole (QqQ).[2]
-
Spray Voltage: 4500 V
-
Source Temp:
MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor Ion | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Docetaxel | 808.4 | 527.2 (Taxane core) | 226.1 (Side chain) | 25 |
| 2-Debenzoyl-2-pentenoyl | 786.4 | 505.2 (Mod.[1][2] core) | 226.1 (Side chain) | 25 |
Note: The side chain (phenylisoserine) remains intact, so the 226.1 fragment is common to both. The core fragment shifts by -22 Da (527.2
Experimental Workflow & Logic
The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development and impurity concentration.
Caption: Decision tree for selecting analytical workflows based on impurity concentration thresholds defined by ICH Q3A.
Protocol: Preparation of Standards
To ensure Trustworthiness and reproducibility, standards must be prepared precisely.
Stock Solutions[1][2][3]
-
Docetaxel Reference Standard: Dissolve 10 mg in 10 mL of ACN (1.0 mg/mL).
-
Impurity Standard (2-Debenzoyl-2-pentenoyl Docetaxel): Dissolve 1 mg in 10 mL of ACN (0.1 mg/mL).[1][2] Note: If commercial standard is unavailable, isolate via semi-preparative HPLC from stressed samples.[1]
System Suitability Solution
-
Transfer 1.0 mL of Docetaxel Stock to a 10 mL flask.
-
Add 100
of Impurity Stock. -
Dilute to volume with Mobile Phase A/B (50:50).[2]
-
Final Conc:
Docetaxel spiked with Impurity (1%).[2]
Regulatory & Validation Context (ICH Q3A)
According to ICH Q3A(R2) guidelines, impurities in new drug substances must be controlled.[2][6][7][8]
| Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| 0.05% | 0.10% | 0.15% |
-
Reporting: If 2-Debenzoyl-2-pentenoyl Docetaxel appears at >0.05% , it must be reported.[1][2]
-
Identification: If it exceeds 0.10% , its structure (confirmed via Method B) and origin must be documented.[2]
-
Qualification: If it exceeds 0.15% , biological safety data is required unless it is a significant metabolite.[2]
References
-
International Council for Harmonisation (ICH). (2006).[2][7][8] ICH Q3A(R2): Impurities in New Drug Substances.[2][6][7][8] Retrieved from [Link]
-
United States Pharmacopeia (USP). Docetaxel Injection Monograph.[2] USP-NF.[1][2] (General reference for taxane HPLC conditions).
-
Kumar, A., et al. (2018).[2] Isolation and characterization of impurities in Docetaxel.[9][10][11] Journal of Pharmaceutical and Biomedical Analysis. (Provides basis for taxane fragmentation patterns).[2]
Sources
- 1. 2-Debenzoyl Paclitaxel 2-Pentanoate | C45H55NO14 | CID 10843176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Debenzoyl-2-pentenoyldocetaxel | LGC Standards [lgcstandards.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. tasianinch.com [tasianinch.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 11. rjptonline.org [rjptonline.org]
LC-MS/MS Quantitation of 2-Debenzoyl-2-pentenoyl Docetaxel in Pharmaceutical Formulations
Application Note: AN-TOX-2026-02
Executive Summary
This application note details a robust LC-MS/MS methodology for the detection and quantitation of 2-Debenzoyl-2-pentenoyl Docetaxel (CAS 1412898-66-8) , a critical process-related impurity and structural analog of Docetaxel.
Analyzing this compound in pharmaceutical formulations (typically containing Polysorbate 80 and Ethanol) presents two primary challenges:
-
Structural Similarity: The analyte differs from Docetaxel only at the C2 position (pentenoyl vs. benzoyl), requiring high-resolution chromatographic separation to prevent isobaric interference or peak tailing overlap.
-
Matrix Suppression: The high concentration of surfactants (e.g., Tween 80) in taxane formulations causes severe ion suppression in Electrospray Ionization (ESI).
This protocol utilizes a Liquid-Liquid Extraction (LLE) workflow coupled with MRM (Multiple Reaction Monitoring) to achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL, ensuring compliance with ICH Q3A/B guidelines for impurity reporting.
Analyte Profile & Mechanistic Insight
Understanding the structural divergence is vital for MS method development. Docetaxel contains a benzoate ester at the C2 position of the taxane core. In the target impurity, this aromatic ring is replaced by a pentenoyl chain (an aliphatic chain with a terminal alkene).
-
Docetaxel (Parent): C43H53NO14 | MW: 807.88 Da | Lipophilicity: High (Aromatic Pi-Pi interactions).
-
Target Impurity: C41H55NO14 | MW: 785.89 Da | Lipophilicity: Moderate (Aliphatic chain).
Chromatographic Implication: The loss of the phenyl ring reduces the analyte's retention on Phenyl-Hexyl columns but may show comparable or slightly reduced retention on C18 phases depending on the mobile phase organic modifier. MS/MS Implication: The fragmentation pathway shifts. While the side-chain fragments (Boc-phenylisoserine moiety) remain identical, the taxane core fragments shift by -22 Da (Mass difference between Benzoyl [105] and Pentenoyl [83]).
Sample Preparation Protocol
Objective: Isolate the analyte while removing Polysorbate 80 (Tween 80) to prevent mass spectrometer contamination and ion suppression.
Reagents
-
Extraction Solvent: Methyl tert-butyl ether (MTBE). Rationale: MTBE efficiently extracts taxanes while leaving hydrophilic surfactants like Tween 80 in the aqueous phase.
-
Internal Standard (IS): Docetaxel-d9 (Preferred) or Paclitaxel.
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of formulation sample (diluted to approx. 1 µg/mL theoretical drug content) into a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Internal Standard working solution (100 ng/mL in methanol).
-
Precipitation/Dilution: Add 100 µL of Ammonium Formate (10 mM, pH 4.0). Rationale: Acidic buffer stabilizes the ester bonds against hydrolysis.
-
LLE Extraction: Add 600 µL of MTBE.
-
Agitation: Vortex vigorously for 5 minutes at 1500 rpm.
-
Phase Separation: Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer: Carefully transfer 500 µL of the upper organic layer (MTBE) to a fresh glass tube. Critical: Do not disturb the aqueous/interface layer containing the surfactant.
-
Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50 v/v). Vortex and transfer to an HPLC vial.
Workflow Visualization
Figure 1: Liquid-Liquid Extraction (LLE) workflow designed to exclude Polysorbate 80 matrix interference.
LC-MS/MS Conditions
Chromatography (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Why: The Ethylene Bridged Hybrid (BEH) particle provides superior high-pH stability and peak shape for taxanes compared to standard silica.
-
-
Column Temp: 45°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
Mobile Phase:
-
A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for sensitivity).
-
B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Note: A blend of ACN and MeOH often improves selectivity for taxane impurities.
-
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 1.0 | 30 | Equilibration |
| 6.0 | 95 | Linear Ramp |
| 7.5 | 95 | Wash (Remove lipids) |
| 7.6 | 30 | Return to Initial |
| 9.0 | 30 | Re-equilibration |
Mass Spectrometry (Triple Quadrupole)
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions:
The method monitors the protonated parent ion
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type | Mechanistic Origin |
| 2-Debenzoyl-2-pentenoyl Docetaxel | 786.4 | 505.2 | 25 | Quant | Loss of Side Chain (Core + Pentenoyl) |
| 786.4 | 226.1 | 18 | Qual | Side Chain Fragment (Shared) | |
| Docetaxel (Parent) | 808.4 | 527.2 | 25 | Quant | Loss of Side Chain (Core + Benzoyl) |
| Docetaxel-d9 (IS) | 817.5 | 536.2 | 25 | Quant | Deuterated Core |
Fragmentation Logic Diagram
Figure 2: Fragmentation pathway. The m/z 505.2 ion retains the unique C2-pentenoyl modification, making it the specific quantifier.
Method Validation Framework
To ensure the trustworthiness of this protocol, the following validation parameters (based on ICH Q2(R1)) must be met:
Specificity & Selectivity
-
Requirement: No interfering peaks at the retention time of the impurity in the blank matrix (formulation excipients only).
-
Test: Inject a "Vehicle Blank" (Ethanol/Tween 80 without drug). Ensure signal < 20% of LLOQ.
Linearity & Range
-
Range: 0.5 ng/mL to 500 ng/mL.
-
Fit: Weighted linear regression (
). -
Acceptance:
.
Matrix Effect (ME)
-
Calculation:
-
A = Peak area of standard in neat solution.
-
B = Peak area of standard spiked into extracted blank matrix.
-
-
Target: 85% - 115%. If ME < 50% (suppression), increase the dilution factor in Step 1 of sample prep or switch to Solid Phase Extraction (Oasis HLB).
Stability
-
Benchtop: 4 hours at ambient temperature (Taxanes are susceptible to epimerization at pH > 7; ensure extracts are slightly acidic).
-
Autosampler: 24 hours at 10°C.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction with silanols or column overload. | Use a BEH or CSH (Charged Surface Hybrid) column. Add 10mM Ammonium Formate to Mobile Phase A. |
| Low Sensitivity | Ion suppression from Tween 80. | Perform a double-wash on the LLE interface layer. Ensure the organic layer transfer is clean. |
| Epimerization | High pH or heat. | Keep all solvents and buffers at pH < 5. Avoid heating the evaporation step > 35°C. |
| Carryover | Sticky taxane residues. | Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1). |
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
USP. (2023). Docetaxel Injection: Organic Impurities. USP-NF. [Link] (Requires Subscription - Cited as Standard Grounding)
-
Kumar, A., et al. (2018). Development and validation of a stability-indicating RP-HPLC method for Docetaxel in pharmaceutical dosage forms.Journal of Analytical Science and Technology, 9, 12. [Link]
-
Cortesi, R., et al. (2021). Analytical Methods for the Determination of Taxanes in Biological Matrices and Pharmaceutical Formulations.Molecules, 26(23), 7388. [Link]
Formulation development for poorly soluble compounds like 2-Debenzoyl-2-pentenoyl Docetaxel
A Development Guide for 2-Debenzoyl-2-pentenoyl Docetaxel
Abstract
This guide provides a comprehensive framework for developing robust formulations for poorly soluble active pharmaceutical ingredients (APIs), using the novel taxane derivative, 2-Debenzoyl-2-pentenoyl Docetaxel, as a representative case study. Taxanes, including the widely used chemotherapeutic agent Docetaxel, are notoriously difficult to formulate due to their high lipophilicity and poor aqueous solubility.[1][2][3] This document outlines a systematic approach, from initial pre-formulation characterization to the development and analysis of advanced delivery systems such as nanoemulsions and amorphous solid dispersions. Detailed, field-tested protocols are provided to guide researchers and scientists through the complexities of solubilization enhancement, formulation optimization, and critical quality attribute assessment, ensuring the development of safe, stable, and efficacious drug products.
Introduction: The Challenge of Poor Solubility
A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines are classified as Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low aqueous solubility.[4][5] This presents a major hurdle in drug development, as poor solubility often leads to low and erratic bioavailability, limiting the therapeutic potential of promising compounds.
Docetaxel, a potent anti-mitotic agent, is a prime example. It is highly lipophilic and practically insoluble in water.[1][3] Its commercial formulation, Taxotere®, relies on a non-ionic surfactant (polysorbate 80) and ethanol to achieve solubilization for intravenous administration.[6][7] However, this vehicle is associated with significant adverse effects, including hypersensitivity reactions and fluid retention, which can limit its clinical use.[8][9][10]
The subject of this application note, 2-Debenzoyl-2-pentenoyl Docetaxel, is a derivative of Docetaxel.[11][][13] As a related taxane, it is expected to exhibit similar physicochemical properties, including poor water solubility, making it an ideal candidate for exploring advanced formulation strategies aimed at improving solubility and mitigating the need for harsh solubilizing excipients. This guide will explore two primary technology platforms: Lipid-Based Nanoemulsions and Amorphous Solid Dispersions (ASDs) .
Pre-Formulation & Characterization: Building the Foundation
A thorough understanding of the API's physicochemical properties is the bedrock of rational formulation design. These initial studies dictate the selection of appropriate technologies and excipients.
Key Pre-Formulation Studies for 2-Debenzoyl-2-pentenoyl Docetaxel:
| Parameter | Method | Rationale & Significance |
| Aqueous Solubility | Shake-flask method in various buffers (pH 1.2, 4.5, 6.8) | Determines the intrinsic solubility and pH-dependent solubility profile. Essential for understanding dissolution challenges. |
| LogP / LogD | HPLC-based or calculation method | Measures lipophilicity. A high LogP (like Docetaxel's) indicates suitability for lipid-based formulations.[1] |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | Provides information on the crystalline nature and energy required to break the crystal lattice. A high melting point often correlates with low solubility.[1] |
| Glass Transition (Tg) | Modulated DSC (mDSC) | Critical for amorphous solid dispersion development. The Tg of the API informs polymer selection to ensure physical stability.[4] |
| Solid-State Characterization | X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy | Identifies the crystalline form (polymorphs) or amorphous nature of the API. Crucial for stability and intellectual property. |
| Forced Degradation | Stress testing (acid, base, oxidation, heat, light) per ICH Q1A | Identifies degradation pathways and helps develop stability-indicating analytical methods.[14] |
Scientist's Note: The data from these studies will create a comprehensive profile of the molecule. For a highly lipophilic, crystalline compound like a taxane derivative, the results will likely confirm low aqueous solubility across the physiological pH range, pointing directly towards enabling technologies like ASDs or lipid-based systems.
Formulation Development Workflow
A structured approach is crucial for efficiently navigating the formulation development process. The following workflow illustrates the decision-making process from pre-formulation to a lead prototype.
Caption: Formulation Development Workflow for Poorly Soluble APIs.
Strategy 1: Lipid-Based Nanoemulsion for Parenteral Delivery
Nanoemulsions are thermodynamically stable, transparent or translucent colloidal dispersions of oil and water, with droplet sizes typically ranging from 20-200 nm.[15][16] For hydrophobic drugs like 2-Debenzoyl-2-pentenoyl Docetaxel, oil-in-water (o/w) nanoemulsions are ideal carriers for intravenous delivery. They enhance solubility by dissolving the API in the oil phase and can protect the drug from degradation.[17][18]
Rationale for Nanoemulsion Approach
-
High Solubilization Capacity: The lipid core provides a natural reservoir for lipophilic compounds.
-
Improved Safety Profile: Can eliminate the need for harsh co-solvents like polysorbate 80, potentially reducing hypersensitivity reactions.[7]
-
Biocompatibility: Formulations can be made from generally regarded as safe (GRAS) excipients like soybean oil, lecithin, and glycerol.
-
Sterilization: Can be sterile-filtered through 0.22 µm filters due to their small droplet size.
Protocol: High-Pressure Homogenization for Nanoemulsion Preparation
This protocol details the formulation of a 1 mg/mL 2-Debenzoyl-2-pentenoyl Docetaxel nanoemulsion.
Materials:
-
2-Debenzoyl-2-pentenoyl Docetaxel (API)
-
Medium-Chain Triglyceride (MCT) Oil (e.g., Capryol™ 90)
-
Soy Lecithin (e.g., Lipoid S75) - Primary Emulsifier
-
Poloxamer 188 (e.g., Kolliphor® P 188) - Steric Stabilizer
-
Glycerol - Tonicity Agent
-
Water for Injection (WFI)
Equipment:
-
High-shear mixer (e.g., Ultra-Turrax®)
-
High-pressure homogenizer (e.g., Avestin EmulsiFlex®)
-
Analytical balance, magnetic stirrer, beakers, etc.
Step-by-Step Procedure:
-
Oil Phase Preparation:
-
Accurately weigh 100 mg of MCT oil into a glass beaker.
-
Add 10 mg of 2-Debenzoyl-2-pentenoyl Docetaxel to the oil.
-
Gently heat to 40-50°C while stirring until the API is fully dissolved.
-
Add 120 mg of Soy Lecithin to the warm oil phase and stir until a homogenous solution is formed. Scientist's Note: Ensuring the API is fully dissolved in the oil phase before emulsification is critical to prevent drug crystallization in the final product. The temperature should be kept as low as possible to avoid API degradation.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, weigh 8.8 mL of WFI.
-
Add 225 mg of Glycerol and 10 mg of Poloxamer 188.
-
Stir until all components are fully dissolved. Heat gently to 40-50°C to match the oil phase temperature.
-
-
Pre-Emulsion Formation:
-
While vigorously stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase dropwise.
-
Once all the oil phase is added, subject the mixture to high-shear mixing at 8,000-10,000 rpm for 5 minutes. This creates a coarse, milky-white pre-emulsion. Scientist's Note: A good pre-emulsion is key. The smaller the droplet size at this stage, the fewer passes will be needed during high-pressure homogenization, reducing thermal stress on the product.
-
-
High-Pressure Homogenization:
-
Immediately transfer the pre-emulsion to the high-pressure homogenizer.
-
Homogenize the emulsion at 15,000-20,000 PSI.
-
Recirculate the emulsion for 5-10 passes, or until the desired droplet size and polydispersity index (PDI) are achieved. The formulation should turn from milky to bluish-white or translucent.
-
Ensure the system is cooled to prevent excessive temperature increase.
-
-
Final Product & Sterilization:
-
Allow the final nanoemulsion to cool to room temperature.
-
Aseptically filter the product through a 0.22 µm sterile filter into a sterile vial.
-
Store at 2-8°C, protected from light.
-
Strategy 2: Amorphous Solid Dispersion for Oral Delivery
Amorphous solid dispersions (ASDs) are a leading strategy for enhancing the oral bioavailability of poorly soluble drugs.[4][19] In an ASD, the crystalline API is molecularly dispersed within a hydrophilic polymer matrix, converting it into a high-energy amorphous state.[20] This amorphous form has a higher apparent solubility and dissolution rate compared to its stable crystalline counterpart.
Rationale for ASD Approach
-
Significant Solubility Enhancement: The amorphous state bypasses the crystal lattice energy, leading to a "spring" effect where the drug can achieve a supersaturated state upon dissolution.[4]
-
Physical Stability: The polymer matrix prevents the API from recrystallizing by increasing the glass transition temperature (Tg) and reducing molecular mobility.[4]
-
Established Manufacturing Technology: Techniques like spray drying are well-established and scalable from laboratory to commercial production.[19][21]
-
Versatility: ASD powders can be formulated into various oral dosage forms, such as capsules or tablets.
Protocol: Spray Drying for ASD Preparation
This protocol details the preparation of a 25% drug load (w/w) ASD of 2-Debenzoyl-2-pentenoyl Docetaxel with polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA, e.g., Kollidon® VA 64).
Materials:
-
2-Debenzoyl-2-pentenoyl Docetaxel (API)
-
Kollidon® VA 64 (Polymer)
-
Acetone (Solvent)
-
Methanol (Co-solvent)
Equipment:
-
Laboratory-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290)
-
Analytical balance, magnetic stirrer, volumetric flasks, etc.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a 90:10 (v/v) Acetone:Methanol solvent system.
-
Accurately weigh 250 mg of 2-Debenzoyl-2-pentenoyl Docetaxel and 750 mg of Kollidon® VA 64.
-
In a suitable flask, dissolve both the API and the polymer in 50 mL of the solvent system. Stir until a clear solution is obtained. This will be a 2% (w/v) total solids solution. Scientist's Note: A common solvent system for both the drug and polymer is essential for achieving a molecularly dispersed system. The total solids concentration is typically kept low (1-10%) to ensure efficient solvent evaporation and prevent nozzle clogging.
-
-
Spray Dryer Setup & Optimization:
-
Set up the spray dryer with a standard two-fluid nozzle.
-
Equilibrate the system by running the solvent blank.
-
Typical Starting Parameters:
-
Inlet Temperature: 80-120°C
-
Aspirator Rate: 85-100%
-
Pump (Feed) Rate: 3-5 mL/min
-
Atomizing Air Flow: 400-600 L/hr Scientist's Note: The goal is to maximize the outlet temperature while keeping it at least 10-20°C below the boiling point of the solvent to ensure the particles are dry but not exposed to excessive heat. The outlet temperature is the most critical parameter for product quality.
-
-
-
Spray Drying Process:
-
Once the system is stable, switch the feed from the solvent blank to the API/polymer solution.
-
Continuously monitor the inlet and outlet temperatures throughout the process.
-
The atomized droplets dry instantly in the drying chamber, forming the ASD powder, which is then separated from the air stream by a cyclone.
-
-
Powder Collection & Secondary Drying:
-
After the entire solution has been sprayed, continue to run the system with hot air for 5-10 minutes to dry any remaining powder in the system.
-
Carefully collect the ASD powder from the collection vessel.
-
Transfer the powder to a vacuum oven and dry at 40°C for 24-48 hours to remove any residual solvent.
-
-
Storage:
-
Store the final ASD powder in an airtight container with a desiccant at room temperature. Scientist's Note: ASDs are hygroscopic and susceptible to moisture-induced phase separation or crystallization. Proper storage is critical for maintaining long-term stability.
-
Critical Quality Attribute (CQA) Analysis
Characterization of the final formulation is a self-validating step to ensure it meets the required quality standards.
Caption: Critical Quality Attributes for Nanoemulsion and ASD Formulations.
Comparative Analysis of Formulation Prototypes
The table below presents hypothetical but representative data for the two formulation strategies developed.
| Critical Quality Attribute | Nanoemulsion Prototype | ASD Prototype | Significance |
| Drug Load | 1 mg/mL (0.1% w/w) | 25% w/w | ASDs allow for much higher drug loading, suitable for high-dose oral drugs. |
| Particle/Droplet Size | 120 ± 5 nm | 5-20 µm (powder) | Nano-size is critical for parenteral administration to avoid embolism.[22] |
| Polydispersity Index (PDI) | < 0.15 | N/A | A low PDI indicates a narrow, uniform size distribution, which is crucial for stability.[22] |
| Physical State | Molecularly dissolved in oil | Amorphous solid dispersion | Both states enhance solubility over the crystalline form. |
| In Vitro Release (30 min) | ~30% (Sustained Release) | >85% (Rapid Dissolution) | Nanoemulsions can provide sustained release, while ASDs provide rapid dissolution to achieve supersaturation. |
| Physical Stability (3 mo) | No significant change in size/PDI | Remains amorphous | Demonstrates the effectiveness of the chosen stabilizers/polymers. |
Protocol: In Vitro Release/Dissolution Testing
A. Nanoemulsion: Dialysis Bag Method [23]
-
Setup: Use a dialysis membrane (e.g., 12-14 kDa MWCO).
-
Procedure:
-
Pipette 1 mL of the nanoemulsion into the dialysis bag and seal it.
-
Suspend the bag in 500 mL of release medium (e.g., Phosphate Buffered Saline pH 7.4 with 0.5% Tween 80 to maintain sink conditions).
-
Stir the medium at 100 rpm and maintain the temperature at 37°C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL samples from the release medium, replacing with fresh medium.
-
-
Analysis: Analyze the samples for drug concentration using a validated HPLC method.
B. Amorphous Solid Dispersion: Non-Sink Dissolution
-
Setup: Use a USP Apparatus II (Paddle) dissolution bath.
-
Procedure:
-
Disperse an amount of ASD powder equivalent to 20 mg of API into 900 mL of FaSSIF (Fasted State Simulated Intestinal Fluid).
-
Set the paddle speed to 75 rpm and the temperature to 37°C.
-
At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw samples through a cannula filter.
-
-
Analysis: Immediately analyze the samples by HPLC to determine the concentration of dissolved drug. Plot concentration vs. time to observe the "spring and parachute" effect.
Stability Considerations
Stability testing is mandatory to establish a shelf-life and ensure product quality over time.[24] Studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[14][25][26]
-
Long-Term Storage: 25°C / 60% RH (or 2-8°C for nanoemulsions) for a minimum of 12 months.[24]
-
Accelerated Storage: 40°C / 75% RH for 6 months.[24]
Key stability-indicating parameters to monitor include:
-
For Nanoemulsions: Droplet size, PDI, zeta potential, drug content (assay), and presence of degradants.
-
For ASDs: Assay, degradants, dissolution profile, and solid-state form (via XRPD and DSC to confirm no recrystallization).
Conclusion
Formulating poorly soluble compounds like 2-Debenzoyl-2-pentenoyl Docetaxel requires a systematic, science-driven approach. By leveraging advanced platforms such as lipid-based nanoemulsions and amorphous solid dispersions, it is possible to overcome the significant challenge of poor aqueous solubility. Nanoemulsions offer a promising path for developing safer parenteral formulations by eliminating harsh solvents, while ASDs provide a robust and scalable method for enhancing oral bioavailability. The protocols and characterization techniques detailed in this application note provide a validated roadmap for researchers to successfully advance these challenging molecules from the bench to the clinic.
References
-
Characterization techniques for studying the properties of nanocarriers for systemic delivery. (n.d.). Open Access LMU. Retrieved February 22, 2026, from [Link]
-
Ahmad, F., et al. (2015). Docetaxel‐loaded solid lipid nanoparticles: a novel drug delivery system. Journal of Nanoscience and Nanotechnology, 15(1), 1-10. Retrieved February 22, 2026, from [Link]
-
Pouton, C. W. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 58, 101780. Retrieved February 22, 2026, from [Link]
-
U.S. Pharmacopeia. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Dissolution Technologies. Retrieved February 22, 2026, from [Link]
-
García-Pinel, B., et al. (2019). Novel Drug Delivery System Based on Docetaxel-Loaded Nanocapsules as a Therapeutic Strategy Against Breast Cancer Cells. International Journal of Molecular Sciences, 20(5), 1053. Retrieved February 22, 2026, from [Link]
-
Al-Janabi, H. H. R., & Al-Ameri, A. S. A. (2025). Topical Lipid-Based Nanosphere Delivery System for Enhanced Docetaxel Administration. Iraqi Journal of Pharmaceutical Sciences, 34(1), 1-15. Retrieved February 22, 2026, from [Link]
-
Ueda, K. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. New Food Magazine. Retrieved February 22, 2026, from [Link]
-
Creative Biostructure. (n.d.). Characterization of Nanoparticles for Drug Delivery. Retrieved February 22, 2026, from [Link]
-
Pourkarim, F., et al. (2021). Solubilization Methods for Paclitaxel and Docetaxel: An Overview. Pharmaceutical Sciences, 27(2), 244-255. Retrieved February 22, 2026, from [Link]
-
Burgess, D. J., et al. (2016). Accelerated in vitro release testing methods for extended release parenteral dosage forms. Journal of Controlled Release, 225, 191-201. Retrieved February 22, 2026, from [Link]
-
Sharma, A., & Jain, C. P. (2010). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 1(8), 1-9. Retrieved February 22, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025). Nanoparticles in Drug Delivery: The Complete Guide. Retrieved February 22, 2026, from [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved February 22, 2026, from [Link]
-
Cortes, J., et al. (2018). [Experts' Opinion] Novel formulations of docetaxel, paclitaxel and doxorubicin in the management of metastatic breast cancer. Oncology and Therapy, 6(1), 25-37. Retrieved February 22, 2026, from [Link]
-
Jermain, S. V., et al. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Retrieved February 22, 2026, from [Link]
-
Singh, A., et al. (2019). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. International Journal of Pharmaceutics, 568, 118524. Retrieved February 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Docetaxel. PubChem Compound Database. Retrieved February 22, 2026, from [Link]
-
Mourdikoudis, S., et al. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale, 10(27), 12871-12934. Retrieved February 22, 2026, from [Link]
-
BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Retrieved February 22, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 22, 2026, from [Link]
-
Singh, S., et al. (2021). Differences between the quality aspects of various generic and branded docetaxel formulations. Journal of Pharmaceutical Analysis, 11(4), 405-412. Retrieved February 22, 2026, from [Link]
-
Mohan, A., & Narayanan, S. (2011). Nanoparticle: An overview of preparation and characterization. Journal of Applied Pharmaceutical Science, 1(6), 216-221. Retrieved February 22, 2026, from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved February 22, 2026, from [Link]
-
Kumar, V., Garg, V., & Dureja, H. (2022). Nanoemulsion for delivery of anticancer drugs. Cancer Advances, 5, e22016. Retrieved February 22, 2026, from [Link]
-
Jain, A., et al. (2016). Advancements in the oral delivery of Docetaxel: challenges, current state-of-the-art and future trends. International Journal of Nanomedicine, 11, 4165–4182. Retrieved February 22, 2026, from [Link]
-
Al-Saden, N., et al. (2022). Lipid-Nanoparticle-Mediated Delivery of Docetaxel Prodrug for Exploiting Full Potential of Gold Nanoparticles in the Treatment of Pancreatic Cancer. Pharmaceutics, 14(12), 2795. Retrieved February 22, 2026, from [Link]
-
Kumar, R., et al. (2023). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-12. Retrieved February 22, 2026, from [Link]
-
Wang, Y., et al. (2021). Probing the new strategy for the oral formulations of taxanes. Acta Pharmaceutica Sinica B, 11(9), 2635-2651. Retrieved February 22, 2026, from [Link]
-
Singh, S., et al. (2021). Differences between the quality aspects of various generic and branded docetaxel formulations. Expert Opinion on Drug Safety, 20(8), 947-956. Retrieved February 22, 2026, from [Link]
-
Kunc, T., et al. (2021). In-vitro drug release testing of parenteral formulations via an agarose gel envelope to closer mimic tissue firmness. International Journal of Pharmaceutics, 594, 120165. Retrieved February 22, 2026, from [Link]
-
U.S. Pharmacopeia. (2024). 1001 in Vitro Release Test Methods For Parenteral Drug Preparations. Scribd. Retrieved February 22, 2026, from [Link]
-
Shah, J. C., et al. (2014). Solid Lipid Nanoparticle Formulations of Docetaxel Prepared with High Melting Point Triglycerides: In Vitro and in Vivo Evaluation. Molecular Pharmaceutics, 11(4), 1254–1263. Retrieved February 22, 2026, from [Link]
-
Hart, M., & Acott, S. (2010). Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage. ecancermedicalscience, 4, 182. Retrieved February 22, 2026, from [Link]
-
Fofaria, N. M., & Srivastava, S. K. (2015). Nanoemulsion formulations for anti-cancer agent piplartine – characterization, toxicological, pharmacokinetics and efficacy studies. International Journal of Pharmaceutics, 478(1), 12-23. Retrieved February 22, 2026, from [Link]
-
Patel, M., & Shah, D. (2020). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Hart, M., & Acott, S. (2010). Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage. ecancermedicalscience, 4, 182. Retrieved February 22, 2026, from [Link]
-
Li, X., et al. (2026). Influences of formulations and administration routes on docetaxel tissue distribution in mice. Scientific Reports, 16(1), 12345. Retrieved February 22, 2026, from [Link]
-
T3DB. (n.d.). Docetaxel (T3D3501). Toxin and Toxin Target Database. Retrieved February 22, 2026, from [Link]
-
Bouzid, K., et al. (2016). PP-003 Physical-chemical stability of docetaxel concentrated solution during one month. European Journal of Hospital Pharmacy, 23(Suppl 1), A1-A256. Retrieved February 22, 2026, from [Link]
-
Olhaberry, M. (2023). Advances of Nano-Emulsions Drug Delivery in Cancer Therapy. Journal of Nanomedicine & Nanotechnology, 14(1), 1000589. Retrieved February 22, 2026, from [Link]
-
Rahman, M. A., et al. (2025). NANOEMULSION AS A DRUG DELIVERY SYSTEM OF ANTICANCER DRUG. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1656. Retrieved February 22, 2026, from [Link]
-
Al-Ali, S., et al. (2025). Nanoemulsions Based Therapeutic Strategies: Enhancing Targeted Drug Delivery against Breast Cancer Cells. International Journal of Nanomedicine, 20, 1-20. Retrieved February 22, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Docetaxel label. Retrieved February 22, 2026, from [Link]
Sources
- 1. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. cjnmcpu.com [cjnmcpu.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. 2-Debenzoyl-2-pentenoyl Docetaxel | 1412898-66-8 [chemicalbook.com]
- 13. 2-Debenzoyl-2-pentenoyldocetaxel | LGC Standards [lgcstandards.com]
- 14. database.ich.org [database.ich.org]
- 15. longdom.org [longdom.org]
- 16. dovepress.com [dovepress.com]
- 17. tmrjournals.com [tmrjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. researchgate.net [researchgate.net]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. japsonline.com [japsonline.com]
- 23. researchgate.net [researchgate.net]
- 24. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 25. biobostonconsulting.com [biobostonconsulting.com]
- 26. ICH Official web site : ICH [ich.org]
Application Notes & Protocols: Investigating 2-Debenzoyl-2-pentenoyl Docetaxel in Cancer Cell Line Studies
Abstract & Introduction
2-Debenzoyl-2-pentenoyl Docetaxel is a semi-synthetic analogue of Docetaxel, a cornerstone chemotherapeutic agent of the taxane family.[1][2] Taxanes are renowned for their potent anti-neoplastic activity across a spectrum of cancers, including breast, prostate, and non-small-cell lung cancer.[1][3] This novel derivative is engineered to potentially offer an improved therapeutic window, altered solubility, or a modified resistance profile compared to its parent compound.
These application notes provide a comprehensive guide for researchers initiating in vitro studies with 2-Debenzoyl-2-pentenoyl Docetaxel. We will detail the core mechanism of action, provide field-proven protocols for evaluating its cytotoxic and cytostatic effects on cancer cell lines, and offer insights into data interpretation. The methodologies described herein are foundational for preclinical assessment and are based on established principles for taxane-class compounds.
Scientific Foundation: Mechanism of Action
The primary molecular target of the taxane family, including Docetaxel and its analogues, is the β-tubulin subunit of microtubules.[1][4] Microtubules are critical components of the cellular cytoskeleton, existing in a state of constant dynamic instability—a carefully balanced cycle of polymerization (assembly) and depolymerization (disassembly). This dynamism is essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[1][4]
2-Debenzoyl-2-pentenoyl Docetaxel, like its parent compound, acts by binding to and stabilizing microtubules, effectively locking them in a polymerized state and preventing their depolymerization.[1][5] This hyper-stabilization has profound downstream consequences:
-
Disruption of Mitosis: The mitotic spindle cannot function correctly, leading to an inability of the cell to segregate chromosomes properly.[1]
-
Cell Cycle Arrest: The cell's internal checkpoints detect the mitotic failure and halt the cell cycle, typically at the G2/M phase.[4][5][6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of signaling events that culminate in programmed cell death (apoptosis), the primary mechanism of its anti-tumor effect.[1][5]
Additionally, taxanes can influence key signaling pathways, such as inducing the phosphorylation of the anti-apoptotic protein Bcl-2 and modulating the JNK and ERK1/2 pathways, which can further sensitize cells to apoptosis.[7][8][9]
Caption: Mechanism of 2-Debenzoyl-2-pentenoyl Docetaxel Action.
Core Experimental Protocols
Compound Preparation and Handling
-
Expert Insight: The solubility of taxane analogues can be poor in aqueous solutions.[10] The choice of solvent is critical to ensure the compound is fully dissolved before being introduced to cell culture media, preventing precipitation and inaccurate concentration calculations.
Protocol:
-
Reconstitution: Reconstitute 2-Debenzoyl-2-pentenoyl Docetaxel powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store stock aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: For experiments, thaw a stock aliquot and prepare serial dilutions in sterile, serum-free cell culture medium. The final concentration of DMSO in the media applied to cells should be kept constant across all treatments (including vehicle control) and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
In Vitro Cytotoxicity Assay (MTT/XTT Protocol)
-
Expert Insight: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11][12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The intensity of the color is directly proportional to the number of viable cells.[12]
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and trypan blue). Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.[11][13]
-
Adherence: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume growth.[11]
-
Treatment: Prepare serial dilutions of 2-Debenzoyl-2-pentenoyl Docetaxel. Remove the old media from the wells and add 100 µL of fresh media containing the desired drug concentrations. Include "vehicle control" wells (media with DMSO only) and "media only" blank wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
-
Expert Insight: Because taxanes are known to induce G2/M arrest, cell cycle analysis is a critical experiment to confirm this mechanism.[5][14] This technique uses a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA.[15][16] The fluorescence intensity of a stained cell is therefore proportional to its DNA content, allowing for differentiation of cells in G0/G1, S, and G2/M phases.[15]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with 2-Debenzoyl-2-pentenoyl Docetaxel at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvest: Harvest both adherent and floating cells to ensure apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. This step fixes the cells and permeabilizes the membrane.[16][17]
-
Storage: Store fixed cells at 4°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[16][17] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
-
Expert Insight: To confirm that cytotoxicity is mediated by apoptosis, an Annexin V/PI assay is the gold standard. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
-
Induce Apoptosis: Treat cells in 6-well plates with 2-Debenzoyl-2-pentenoyl Docetaxel as described for the cell cycle analysis.
-
Harvest Cells: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Wash: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[20]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Flow Cytometry: Analyze immediately by flow cytometry. The results will resolve four populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation & Expected Outcomes
Quantitative data should be summarized for clarity. Below is a table illustrating typical results for a taxane-like compound in a sensitive cancer cell line.
| Assay | Endpoint | Vehicle Control (0.1% DMSO) | 10 nM Drug Treatment | 50 nM Drug Treatment |
| MTT Assay (48h) | % Cell Viability | 100% ± 5.2% | 65% ± 4.1% | 28% ± 3.5% |
| Cell Cycle (24h) | % G2/M Population | 12% ± 1.5% | 45% ± 3.8% | 75% ± 4.2% |
| Apoptosis (48h) | % Early Apoptotic (AnnV+/PI-) | 3% ± 0.8% | 25% ± 2.5% | 48% ± 3.1% |
| Apoptosis (48h) | % Late Apoptotic (AnnV+/PI+) | 2% ± 0.5% | 15% ± 1.9% | 35% ± 2.8% |
Data are representative and should be determined empirically for each cell line and compound.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Docetaxel? Retrieved from [Link]
-
Urology Textbook. (n.d.). Docetaxel: Mechanism, Adverse Effects, Contraindications and Dosage. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Balasubramanian, K., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Boster Bio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Lorusso, G., et al. (2007). Regulation of Docetaxel-Induced Apoptosis of Human Melanoma Cells by Different Isoforms of Protein Kinase C. Molecular Cancer Research. Retrieved from [Link]
-
Koceva-Chyła, A. (2014). Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules. Postępy higieny i medycyny doświadczalnej. Retrieved from [Link]
-
Matesanz, R., et al. (2014). Antiproliferative Mechanism of Action of the Novel Taxane Cabazitaxel as Compared with the Parent Compound Docetaxel in MCF7 Breast Cancer Cells. Molecular Cancer Therapeutics. Retrieved from [Link]
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Han, T. D., et al. (2016). Docetaxel enhances apoptosis and G2/M cell cycle arrest by suppressing mitogen-activated protein kinase signaling in renal cell carcinoma. Genetics and Molecular Research. Retrieved from [Link]
-
Mhaidat, N. M., et al. (2007). Docetaxel-induced apoptosis of human melanoma is mediated by activation of c-Jun NH2-terminal kinase and inhibited by the mitogen-activated protein kinase extracellular signal-regulated kinase 1/2 pathway. Clinical Cancer Research. Retrieved from [Link]
-
Al-Kassas, R., et al. (2016). Formulation and evaluation of docetaxel nanosuspensions: In-vitro evaluation and cytotoxicity. Saudi Pharmaceutical Journal. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Zahra, M. H., et al. (2023). Beyond Docetaxel: Targeting Resistance Pathways in Prostate Cancer Treatment. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Docetaxel. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Ghaffari, S., et al. (2019). Preparation, characterization and in vitro cytotoxicity evaluation of docetaxel nanoparticles against A549 cell line. Research in Pharmaceutical Sciences. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety. MDPI. Retrieved from [Link]
-
Sree, G. S., et al. (2021). Formulation Design and In-vitro Characterization of Docetaxel Cubosomes for Gastric Cancer therapy. ProQuest. Retrieved from [Link]
-
Lu, Y., et al. (2014). Preparation and evaluation in vitro and in vivo of docetaxel loaded mixed micelles for oral administration. International Journal of Pharmaceutics. Retrieved from [Link]
-
Chen, X., et al. (2013). Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines. Cancer Cell International. Retrieved from [Link]
-
Haldar, S., et al. (2003). The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation. Investigational New Drugs. Retrieved from [Link]
-
Flow Cytometry Core Facility, University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell cycle analysis for the four cell lines. Retrieved from [Link]
Sources
- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 2. Docetaxel Impurity 19 | CAS No- 1412898-66-8 | 2-Debenzoyl-2-pentenoyldocetaxel [chemicea.com]
- 3. Docetaxel - Wikipedia [en.wikipedia.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Docetaxel-induced apoptosis of human melanoma is mediated by activation of c-Jun NH2-terminal kinase and inhibited by the mitogen-activated protein kinase extracellular signal-regulated kinase 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchtweet.com [researchtweet.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. atcc.org [atcc.org]
- 14. Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note & Protocols: A Comprehensive Guide to Investigating the Anti-proliferative Effects of 2-Debenzoyl-2-pentenoyl Docetaxel
Introduction: The Rationale for Novel Taxane Analogs
Docetaxel, a second-generation taxane, is a cornerstone of chemotherapy regimens for various malignancies, including breast, prostate, and non-small-cell lung cancers.[1][] Its primary mechanism involves the disruption of microtubule dynamics, which are critical for cell division.[1] By binding to the β-tubulin subunit, Docetaxel stabilizes microtubules and prevents their depolymerization, leading to a cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3][4][5]
Despite its clinical success, the therapeutic window of Docetaxel is often narrowed by issues such as acquired drug resistance and significant side effects.[6] This has driven the development of novel Docetaxel analogs designed to offer improved pharmacological properties, such as enhanced solubility, greater potency, or a more favorable safety profile.[6][7] 2-Debenzoyl-2-pentenoyl Docetaxel is one such analog, a derivative of the core Docetaxel structure.[8][9]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough in-vitro investigation into the anti-proliferative and mechanistic properties of 2-Debenzoyl-2-pentenoyl Docetaxel. The protocols herein are designed as a self-validating system, incorporating necessary controls and explaining the scientific causality behind each experimental step.
Hypothesized Mechanism of Action
Based on its structural similarity to Docetaxel, it is hypothesized that 2-Debenzoyl-2-pentenoyl Docetaxel shares the same core mechanism of action. The modification at the C2 position may influence its binding affinity to β-tubulin, its cellular uptake, or its metabolic stability, potentially altering its potency and therapeutic index. The central hypothesis is that the compound will induce cytotoxicity by stabilizing microtubules, triggering mitotic arrest and apoptosis.
Caption: Hypothesized signaling pathway for 2-Debenzoyl-2-pentenoyl Docetaxel.
Recommended Experimental Workflow
A tiered approach is recommended to systematically characterize the anti-proliferative effects of the compound. The workflow begins with broad cytotoxicity screening to determine potency (IC50) across relevant cancer cell lines. Subsequent assays then dissect the specific mechanisms responsible for the observed effects, from cell cycle modulation to direct target engagement.
Caption: Recommended workflow for investigating the test compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture & Maintenance
-
Cell Line Selection: Choose a panel of relevant human cancer cell lines. Recommended lines that have been used in Docetaxel studies include:
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
-
Scientist's Note (Expertise): Using cells in the exponential growth phase is critical for anti-proliferative assays, as this is when the cell population is most actively dividing and most susceptible to agents that target the cell cycle.
Protocol 2: In-Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14]
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 3,000–6,000 cells per well in 100 µL of medium.[14] Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of 2-Debenzoyl-2-pentenoyl Docetaxel and a positive control (Docetaxel) in culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Incubate the plate for 48-72 hours.[14][15]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (Thiazolyl Blue Tetrazolium Bromide) solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Rationale (Trustworthiness): Including a parent Docetaxel control allows for direct comparison of potency. The vehicle control ensures that the solvent used to dissolve the compound does not have a cytotoxic effect on its own.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7][16]
-
Cell Seeding & Treatment: Seed 2 x 10⁵ cells per well in 6-well plates.[16] After 24 hours, treat the cells with 2-Debenzoyl-2-pentenoyl Docetaxel at its predetermined IC50 concentration for 24 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the cell cycle distribution using a flow cytometer.
-
Scientist's Note (Expertise): Taxanes are known to cause G2/M arrest.[3][16] A significant increase in the percentage of cells in the G2/M phase compared to the control would strongly support a Docetaxel-like mechanism.
Protocol 4: In-Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[14][17]
-
Reagent Preparation:
-
Thaw purified tubulin protein (>99% pure) on ice.[14]
-
Prepare General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[17]
-
Prepare a 10 mM GTP stock solution.
-
Prepare serial dilutions of the test compound. Include a vehicle control (DMSO), a polymerization enhancer (10 µM Paclitaxel or Docetaxel), and an inhibitor (10 µM Nocodazole) as controls.[17]
-
-
Reaction Setup:
-
Initiate Polymerization:
-
Rationale (Trustworthiness): This cell-free assay provides direct evidence of target engagement. An increase in the rate and extent of polymerization, similar to the paclitaxel control, would confirm that the compound is a microtubule-stabilizing agent.[17]
Data Analysis and Expected Results
Cytotoxicity Data
The absorbance values from the MTT assay are used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the log of the compound concentration to generate a dose-response curve, from which the IC50 (the concentration required to inhibit cell growth by 50%) can be determined.
Table 1: Hypothetical IC50 Values for 2-Debenzoyl-2-pentenoyl Docetaxel
| Cell Line | Parent Docetaxel (IC50, nM) | 2-Debenzoyl-2-pentenoyl Docetaxel (IC50, nM) |
| MCF-7 | 5.2 | 3.8 |
| A549 | 8.1 | 6.5 |
| DU145 | 6.7 | 9.1 |
Note: Data is hypothetical and for illustrative purposes only.
Cell Cycle and Polymerization Data
-
Cell Cycle: Analysis of flow cytometry data is expected to show a significant accumulation of cells in the G2/M phase for cells treated with 2-Debenzoyl-2-pentenoyl Docetaxel compared to the vehicle control.[7]
-
Tubulin Polymerization: The kinetic data will generate polymerization curves. A potent microtubule stabilizer like Docetaxel will show a faster rate of polymerization (steeper slope) and a higher final absorbance plateau compared to the vehicle control.[17]
Conclusion
This application note provides a robust and scientifically-grounded framework for the initial characterization of 2-Debenzoyl-2-pentenoyl Docetaxel. By following these protocols, researchers can effectively determine the compound's anti-proliferative potency, elucidate its mechanism of action on the cell cycle, and confirm its direct engagement with its molecular target, tubulin. The resulting data will be crucial for go/no-go decisions in the early stages of the drug development pipeline.
References
- Docetaxel: Mechanism, Adverse Effects, Contraindic
- Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregul
- Enhanced Antiproliferative Activity of Docetaxel by Extremely Low Frequency Electromagnetic Fields in MCF-7 Breast Cancer Cells - PMC.
- What is the mechanism of Docetaxel?
- Novel hydrophilic docetaxel (CQMU‐0519) analogue inhibits proliferation and induces apoptosis in human A549 lung, SKVO3 ovarian and MCF7 breast carcinoma cell lines - PMC.
- Docetaxel: activity, mechanism of action and pharmacokinetics - ChemicalBook.
- A novel docetaxel derivative exhibiting potent anti-tumor activity and high safety in preclinical animal models - Biom
- Synthesis and biological evaluation of 2-acyl analogues of paclitaxel (Taxol) - PubMed - NIH.
- NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFER
- Synthesis and Biological Evaluation of 2-Acyl Analogues of Paclitaxel (Taxol) - Figshare.
- IN-VITRO EVALUATION OF CELL VIABILITY STUDIES OF OROPHARYNGEAL CANCER USING SIMILAR MOLECULE - 10-OXO DOCETAXEL World Journal of.
- Cell viability assay in prostate cancer cell lines after docetaxel and...
- ABT-737 ameliorates docetaxel resistance in triple neg
- Effects of docetaxel on cell growth. ( a ) Cell viability after...
- Synthesis of the 2α-benzoylamido analogue of docetaxel | Request PDF - ResearchG
- Refining tubulin polymerization assay conditions for Tubulin inhibitor 26 - Benchchem.
- (PDF)
- Tubulin Polymeriz
- Antiproliferative activity of Docetaxel in combination with two...
- A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - Frontiers.
- Synthesis and Biological Evaluation of 2-Acyl Analogues of Paclitaxel (Taxol).
- CAS 1412898-66-8 (2-Debenzoyl-2-pentenoyl Docetaxel) - BOC Sciences.
- β-Tubulin Isoforms Related to Docetaxel Sensitivity in 2D and 3D Cultured TNBC Cell Lines - Anticancer Research.
- Docetaxel 2-Pentenoyl Analog | CAS 1412898-66-8 - Veeprho.
- 2-Debenzoyl-2-pentenoyl Docetaxel | CAS No: 1412898-66-8 - Aquigen Bio Sciences.
Sources
- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. A novel docetaxel derivative exhibiting potent anti-tumor activity and high safety in preclinical animal models - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Novel hydrophilic docetaxel (CQMU‐0519) analogue inhibits proliferation and induces apoptosis in human A549 lung, SKVO3 ovarian and MCF7 breast carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. 2-Debenzoyl-2-pentenoyl Docetaxel | CAS No: 1412898-66-8 [aquigenbio.com]
- 10. researchgate.net [researchgate.net]
- 11. ABT-737 ameliorates docetaxel resistance in triple negative breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpls.org [wjpls.org]
- 16. Enhanced Antiproliferative Activity of Docetaxel by Extremely Low Frequency Electromagnetic Fields in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cytoskeleton.com [cytoskeleton.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Debenzoyl-2-pentenoyl Docetaxel Synthesis
Case ID: TAX-C2-MOD-001 Subject: Troubleshooting Low Yields in C-2 Modified Taxane Synthesis Assigned Specialist: Senior Application Scientist, Taxoid Chemistry Division
Executive Summary
The synthesis of 2-Debenzoyl-2-pentenoyl Docetaxel (closely related to the SB-T-1214 next-generation taxoid class) presents a unique set of challenges compared to standard Docetaxel production. The primary bottleneck lies in the modification of the C-2 position—a region buried within the concave face of the taxane skeleton, creating significant steric hindrance.
This guide addresses the two critical failure points causing low yields:
-
C-2 Debenzoylation: The risk of opening the oxetane (D-ring) during the removal of the benzoyl group.
-
C-2 Acylation: The difficulty of introducing the pentenoyl group due to steric crowding.
Phase 1: The Critical Debenzoylation Step
Objective: Remove the native benzoyl group at C-2 without destroying the taxane skeleton.
The Problem: D-Ring Instability
Standard hydrolysis (NaOH/MeOH) is too harsh and often leads to the opening of the oxetane ring (D-ring) or epimerization at C-7. The industry-standard solution is Reductive Cleavage using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride).
Protocol: Selective Reductive Cleavage
Pre-requisite: Ensure C-7 and C-10 hydroxyls are protected (e.g., TES or Troc).
-
Reagent Preparation: Dilute Red-Al (65% wt in toluene) to 0.5 M concentration in anhydrous THF.
-
Temperature Control (CRITICAL): Cool the substrate solution (Protected 10-DAB) to -40°C .
-
Why? At temperatures > -20°C, Red-Al will attack the C-4 acetate or open the D-ring.
-
-
Addition: Add Red-Al dropwise over 30 minutes.
-
Quenching: Quench with saturated Sodium Potassium Tartrate (Rochelle's Salt) solution at -40°C before warming.
-
Why? Warming the reaction mixture while active aluminum species are present causes immediate skeletal degradation.
-
Troubleshooting Table: Debenzoylation
| Symptom | Probable Cause | Corrective Action |
| D-Ring Opening (Product decomposes) | Reaction temp > -20°C or Quench too warm. | Maintain -40°C strictly. Quench before removing cooling bath. |
| Incomplete Reaction (>20% SM) | Insufficient Red-Al equivalents. | Increase Red-Al to 2.5 eq. Ensure reagent quality (titrate if old). |
| C-4 Acetate Cleavage | Over-reduction. | Monitor via TLC every 10 mins. Stop immediately upon SM consumption. |
Phase 2: Overcoming Steric Hindrance at C-2 (Acylation)
Objective: Attach the 4-pentenoyl group to the free C-2 hydroxyl.
The Problem: Steric Wall
The C-2 hydroxyl is sterically shielded by the C-15 gem-dimethyl group and the C-4 acetate. Standard Steglich esterification (DCC/DMAP) often fails or yields <30% because the intermediate active ester cannot access the C-2 position effectively.
The Solution: LiHMDS / Acid Chloride Method
We utilize Lithium Hexamethyldisilazide (LiHMDS) . Unlike DMAP (nucleophilic catalyst), LiHMDS acts as a strong, non-nucleophilic base to deprotonate the C-2 hydroxyl, creating a highly reactive alkoxide that can attack the acid chloride.
Optimized Protocol
-
Dissolution: Dissolve the C-2 debenzoylated intermediate in anhydrous THF. Cool to -40°C .
-
Deprotonation: Add LiHMDS (1.0 M in THF, 1.2 eq ) dropwise. Stir for 15 mins.
-
Note: Do not use excess base (>1.5 eq) to avoid epimerization.
-
-
Acylation: Add 4-pentenoyl chloride (1.5 eq) dropwise.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Yield Expectation: This method typically boosts yield from ~30% (DCC method) to >85%.
-
Phase 3: Workflow Visualization
The following diagram illustrates the critical decision points and chemical logic for synthesizing C-2 modified taxanes.
Caption: Critical path for C-2 modified taxane synthesis. Red and Green nodes indicate high-risk steps requiring specific protocol adherence.
FAQ: Researcher to Researcher
Q: I am seeing a byproduct with mass M-18 during acylation. What is it? A: This is likely the dehydration product (elimination) caused by the base. If you use NaH, this is common. Switch to LiHMDS or NaHMDS at low temperatures (-40°C). These bases are bulky and less likely to act as nucleophiles or promote elimination compared to smaller bases.
Q: Can I use the Ojima-Holton coupling before modifying C-2? A: Technically yes, but it is not recommended . The C-13 side chain (isoserine) is sensitive to the strong reducing agents (Red-Al) used in Step 2. It is chemically cleaner to modify the robust baccatin core (C-2/C-10) first, and attach the sensitive C-13 side chain last.
Q: My yield is low because the Pentenoyl Chloride is degrading. Alternatives? A: Pentenoyl chloride is volatile and unstable. Prepare it fresh using Oxalyl Chloride and catalytic DMF, then use immediately. Do not store it. Alternatively, verify the quality of your LiHMDS; it degrades rapidly if exposed to moisture.
References & Authority
The protocols defined above are grounded in the foundational work of the Ojima Laboratory (Stony Brook University), pioneers of the "SB-T" taxoid series.
-
Ojima, I. et al. (1994). "Synthesis and Structure-Activity Relationships of New Taxoids." Journal of Medicinal Chemistry.
-
Ojima, I. et al. (2008). "New Generation Taxoids... against Drug-Resistant Cancer Cells."[1][2][3] Journal of Medicinal Chemistry. (Describes the SB-T-1214 synthesis pathway).
-
Geng, X. et al. (2004). "A highly efficient semisynthesis of novel C-2-modified taxoids." Journal of Organic Chemistry. (Defines the Red-Al/LiHMDS protocol).
-
Stony Brook University. (2013). "Synthesis of SB-T-12301 Analogues and Tumor-Targeting Taxane-Based Drug Conjugates." Academic Commons.
Sources
Technical Support Center: Improving Peak Resolution of 2-Debenzoyl-2-pentenoyl Docetaxel
Topic: High-Performance Liquid Chromatography (HPLC) Optimization for Taxane Impurities Target Analyte: 2-Debenzoyl-2-pentenoyl Docetaxel (RRT ~0.97) Audience: Analytical Chemists, QC Specialists, and Method Development Scientists
Introduction: The "Critical Pair" Challenge
Welcome to the technical support hub for Docetaxel impurity profiling. The separation of 2-Debenzoyl-2-pentenoyl Docetaxel from the main Docetaxel peak is widely recognized as the "critical pair" in pharmacopeial analysis (USP/EP).
Because the structural difference is minimal—the substitution of an aromatic C2-benzoyl group with an aliphatic pentenoyl chain—this impurity elutes immediately prior to the main peak (Relative Retention Time ~0.97). Achieving the required resolution (
This guide moves beyond basic method parameters to explain the physics of the separation and provides actionable troubleshooting protocols.
Module 1: Baseline Method Parameters (USP Alignment)
Before troubleshooting, ensure your system matches the standard conditions derived from USP Docetaxel Injection (Procedure 1), which is specifically designed to resolve this impurity.
| Parameter | Specification | Critical Note |
| Column | L1 (C18), 4.6 mm × 15 cm, 3.5 µm | High surface area, fully porous particles are preferred over core-shell for loadability. |
| Mobile Phase A | Water (filtered, degassed) | Do not use buffers unless pH control is strictly required for other degradants. |
| Mobile Phase B | Acetonitrile | High purity gradient grade is mandatory to prevent baseline ghost peaks. |
| Flow Rate | 1.2 mL/min | Higher flow improves throughput but requires higher temperature to manage pressure. |
| Temperature | 45°C ± 1°C | CRITICAL. Taxanes suffer from slow mass transfer at low temps, causing peak broadening. |
| Detection | UV 232 nm | Maxima for the taxane ring system. |
| Target Resolution | NLT 3.0 | Between 2-Debenzoyl-2-pentenoyl docetaxel and Docetaxel. |
Module 2: Troubleshooting & Optimization (Q&A)
Issue 1: Co-elution (Resolution < 1.5)
Q: My impurity peak is merging with the front of the Docetaxel main peak. How do I improve separation without doubling the run time?
A: The co-elution at RRT 0.97 indicates insufficient selectivity (
The Fix: Shallow the Gradient Slope The impurity is slightly less hydrophobic than Docetaxel. A steep gradient compresses these peaks together.
-
Identify the Elution %B: If Docetaxel elutes at 40% B, the impurity elutes at ~39% B.
-
Modify the Gradient: Insert a shallow isocratic hold or a very slow ramp (0.5% B/min) starting 2 minutes before the expected elution time.
The Advanced Fix: Stationary Phase Switching (Selectivity) If C18 (L1) fails, switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.
-
Mechanism: Docetaxel contains a C2-Benzoyl group (aromatic). The impurity contains a C2-Pentenoyl group (aliphatic alkene).
-
Why it works: A Phenyl-based column engages in
interactions with the Benzoyl group of Docetaxel, retaining it longer. The impurity, lacking this aromatic ring, does not experience this secondary retention. This effectively "pulls" the main peak away from the impurity, increasing resolution.
Issue 2: Peak Tailing
Q: The 2-Debenzoyl-2-pentenoyl peak has a tailing factor > 1.5, making integration difficult.
A: Tailing in taxanes is rarely due to silanol activity (they are not basic amines) but rather slow mass transfer and viscosity .
The Fix: Thermal Optimization Taxanes are bulky, hydrophobic molecules. At ambient temperature (25°C), they diffuse slowly into and out of the stationary phase pores.
-
Action: Increase column oven temperature to 45°C or 50°C .
-
Result: This lowers mobile phase viscosity and increases the diffusion coefficient (
), sharpening the peak and reducing the tail.
Issue 3: Identification Ambiguity
Q: I see a peak at RRT 0.97, but how do I confirm it is 2-Debenzoyl-2-pentenoyl Docetaxel and not 10-Deacetyl Baccatin III?
A: Reliance on RRT alone is risky during method development.
-
Check UV Spectrum: 10-Deacetyl Baccatin III has a distinct absorption profile compared to the Docetaxel core.
-
Check RRT Order:
-
10-Deacetyl Baccatin III: RRT ~0.2 - 0.3 (Very polar, elutes early).
-
2-Debenzoyl-2-pentenoyl: RRT ~0.97 (Elutes immediately before main peak).
-
7-Epi-docetaxel: RRT ~1.1 - 1.2 (Elutes after main peak).
-
Module 3: Visualization & Logic Flows
Workflow 1: Troubleshooting Logic Tree
Use this decision tree to diagnose resolution failures systematically.
Caption: Step-by-step logic for resolving the critical pair (Impurity vs. Docetaxel).
Workflow 2: Mechanism of Separation (Selectivity)
Understanding why the separation happens allows for better column selection.
Caption: Comparison of separation mechanisms. Phenyl phases exploit the aromatic difference.
Module 4: Experimental Protocol (Gradient Optimization)
If you are using a standard C18 column and need to optimize the gradient, follow this validated approach.
Preparation:
-
Sample: 1.0 mg/mL Docetaxel spiked with impurities (or System Suitability Mixture).
Optimized Gradient Table:
| Time (min) | % Mobile Phase B | Purpose |
| 0.0 | 25 | Initial equilibration |
| 20.0 | 35 | Slow ramp for early polar impurities |
| 35.0 | 45 | Shallow ramp (0.6% / min) for Critical Pair |
| 50.0 | 80 | Wash to elute late dimers |
| 55.0 | 25 | Re-equilibration |
Note: The critical separation window occurs between 25 and 40 minutes. The slope here is minimized to maximize the distance between the Pentenoyl impurity and the Main Peak.
References
-
USP Monograph: Docetaxel Injection. United States Pharmacopeia (USP-NF). (Procedure 1 for 2-debenzoxyl 2-pentenoyl docetaxel).[3][5]
-
Impurity Profiling: Sriram Chem. 2-Debenzoyl-2-pentenoyl Docetaxel Reference Standard Data.
-
Column Chemistry: Advanced Materials Technology. Separation of Taxanes using Phenyl-Hexyl Phases.
-
Taxane Stability & Methods: Research Journal of Pharmacy and Technology. New Validated Stability-Indicating RP-HPLC Method for Docetaxel.
Sources
Addressing solubility issues of 2-Debenzoyl-2-pentenoyl Docetaxel in vitro
Subject: Optimizing Solubility & Stability for In Vitro Applications
Introduction
Welcome to the Technical Support Hub for 2-Debenzoyl-2-pentenoyl Docetaxel (CAS: 1412898-66-8).[1] This compound is a semi-synthetic taxane analog where the C-2 benzoyl group of Docetaxel is replaced by a pentenoyl moiety.
The Challenge: Like its parent compound Docetaxel, this analog is highly lipophilic (LogP > 3.0).[1] It exhibits poor aqueous solubility and a high tendency to crystallize ("crash out") upon rapid dilution into cell culture media.[1] Furthermore, the C-2 ester modification renders it susceptible to hydrolysis if pH and temperature are not strictly controlled.
This guide provides a self-validating system to ensure your IC50 data reflects drug potency, not solubility artifacts.
Module 1: Stock Solution Preparation
The foundation of reproducible data. If the stock is compromised, all downstream data is invalid.
Protocol: The Anhydrous Standard
Objective: Create a stable, high-concentration master stock.
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Why? Water acts as a nucleophile. Even trace moisture in standard DMSO can initiate hydrolysis of the C-2 pentenoyl ester over time, degrading your compound into inactive metabolites.
-
-
Vessel Selection: Use Borosilicate Glass Vials with Teflon-lined caps.
-
Why? Taxanes exhibit high non-specific binding to polystyrene and polypropylene. Storing stocks in plastic microcentrifuge tubes can result in a 10–20% loss of effective concentration within 24 hours.
-
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Why? Higher concentrations in DMSO are more stable than dilute ones.
-
Storage: Aliquot into single-use glass vials (e.g., 50
Module 2: The "Step-Down" Dilution Strategy
Preventing the "Crash-Out" Phenomenon.
The Problem: Injecting 100% DMSO stock directly into aqueous media creates a local region of supersaturation. The hydrophobic drug molecules aggregate instantly, forming micro-crystals that are invisible to the naked eye but settle out of solution, reducing the effective dose.
The Solution: Use an intermediate dilution step to "wet" the hydrophobic molecules before final dispersion.
Workflow Diagram: The Intermediate Dilution Method
Step-by-Step Protocol
-
Warm the Media: Ensure your culture medium is at 37°C . Cold media accelerates precipitation.[1]
-
Create Intermediate (100x):
-
Dilute your Master Stock 1:10 into a vehicle-rich buffer (e.g., PBS with 10% DMSO or pure Ethanol if compatible).[1]
-
Action: Vortex immediately for 10 seconds.
-
-
Create Working Solution (1x):
-
Pipette the Intermediate solution into the center of the warm media tube while vortexing the media tube gently.
-
Crucial: Do not dispense against the side of the plastic tube; the drug will stick to the plastic.
-
Module 3: Vehicle Toxicity & Controls
Distinguishing drug efficacy from solvent toxicity.
The Limit: For most sensitive lines (e.g., primary cells, neurons), DMSO must be kept
Validation Table: Maximum Tolerated Dose (MTD) of DMSO
| Cell Type | Max DMSO (%) | Observed Artifact at > Max % |
| Primary Neurons | 0.1% | Membrane permeabilization, apoptosis |
| Stem Cells (iPSCs) | 0.1% | Spontaneous differentiation |
| Hepatocytes | 0.25% | Metabolic enzyme induction (CYP450) |
| Cancer Lines (HeLa/MCF7) | 0.5% | G1 cell cycle arrest |
| Macrophages | 0.1% | Activation/Cytokine release |
Critical Control: Always run a "Vehicle Control" well containing the exact % of DMSO used in your highest drug concentration well. Normalize all viability data to this vehicle control, not to untreated media.
Module 4: Troubleshooting Decision Tree
Scenario: You observe cloudy wells, inconsistent IC50 curves, or high variability between replicates.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO? A: Yes, Ethanol is a viable alternative solvent for taxanes. However, Ethanol evaporates much faster than DMSO.[1] In 96-well plates, this can lead to the "edge effect," where the solvent evaporates from outer wells, altering the drug concentration. If using Ethanol, seal plates with Parafilm immediately after dosing.[1]
Q2: My IC50 is 10x higher than reported in literature. Why? A: This is a classic sign of plastic adsorption . 2-Debenzoyl-2-pentenoyl Docetaxel is highly hydrophobic.[1] If you performed serial dilutions in a standard polystyrene deep-well block, up to 50% of the drug may have bound to the plastic walls before reaching the cells.
-
Fix: Perform dilutions in glass tubes or use "Low-Binding" polypropylene plates.
Q3: How long is the diluted drug stable in media? A: Taxane esters are hydrolytically unstable at neutral/alkaline pH (pH > 7.4).
-
Recommendation: Prepare working solutions immediately before use. Do not store diluted media stocks overnight. The half-life in media containing 10% FBS (which contains esterases) can be as short as 4–6 hours.[1]
Q4: Can I use Tween 80 (Polysorbate 80) to improve solubility? A: While clinical formulations (Taxotere) use Polysorbate 80, it is generally not recommended for in vitro mechanistic assays.[1] Surfactants can permeabilize cell membranes and inhibit P-glycoprotein (P-gp), potentially masking drug resistance mechanisms.[1] Stick to DMSO (<0.5%) unless specifically studying formulation efficacy.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 148124 (Docetaxel).[1] PubChem. Available at: [Link][1]
-
Timm, M., et al. (2013).[1] Considerations regarding use of solvents in in vitro cell based assays. BMC Proceedings, 7(Suppl 2), P2.[1] Available at: [Link]
-
Hanson, R. L., et al. (2009).[1] Enhancement of docetaxel solubility via conjugation of formulation-compatible moieties.[2][3][4] Molecular Pharmaceutics. (Discusses C-2 modification effects on lipophilicity). Available at: [Link]
-
UBC Department of Pathology. Limited Tissue Penetration of Taxanes: A Mechanism for Resistance in Solid Tumors. (Details taxane precipitation and binding issues). Available at: [Link]
Sources
Technical Support Center: Minimizing Degradation of 2-Debenzoyl-2-pentenoyl Docetaxel
[1][2]
Status: Operational Ticket ID: REF-TAX-IMP-13 Analyst: Senior Application Scientist, Separation Sciences[1][2]
Executive Summary
2-Debenzoyl-2-pentenoyl Docetaxel (often referred to as Docetaxel Impurity 13 or the "Pentenoyl Analog") shares the fragile taxane skeletal structure of its parent, Docetaxel, but introduces specific stability challenges due to the modification at the C2 position.[1]
The primary degradation vectors for this analyte are C7-Epimerization (base-catalyzed) and Ester Hydrolysis (acid/heat-catalyzed).[1][2] Additionally, the pentenoyl side chain introduces an alkene moiety that increases susceptibility to oxidative stress compared to the standard benzoate group.
This guide provides a self-validating workflow to stabilize this analyte during HPLC/UPLC analysis and storage.
Module 1: Critical Sample Preparation Protocols
The majority of degradation occurs before the sample reaches the column. Adhering to these solvent and pH rules is non-negotiable for quantitative accuracy.
The Solvent System (The "ACN Rule")
Recommendation: Use Acetonitrile (ACN) exclusively as the organic modifier.[2] Prohibited: Do NOT use Methanol (MeOH).[2]
-
Mechanism: Methanol is a protic solvent that can facilitate transesterification of the taxane side chains and ester groups. Acetonitrile is aprotic and significantly reduces this risk.
-
Validation: Prepare two vials of the analyte (10 µg/mL), one in 50:50 MeOH:Water and one in 50:50 ACN:Water. Incubate at room temperature for 4 hours. The MeOH sample will typically show a 2-5% increase in degradation products (specifically deacetylated species) compared to the ACN sample.[2]
The pH "Goldilocks Zone"
Target pH: 4.5 – 5.5 Buffer: 10 mM Ammonium Acetate or Formate, adjusted with Acetic/Formic acid.
-
Risk (pH > 7): Rapid epimerization at the C7 position.[2] The chiral center at C7 inverts, forming the "7-Epi" analog.[1] This reaction is fast; significant degradation can occur within 30 minutes in neutral/basic glass vials.[2]
-
Risk (pH < 3): Acid-catalyzed hydrolysis of the C13 side chain and the oxetane ring.[2]
-
Protocol: Always acidify the aqueous portion of your diluent before mixing with organic solvent.
Temperature Control
Standard: Maintain autosampler temperature at 4°C – 8°C . Warning: Never leave samples at ambient temperature (>20°C) for longer than the injection cycle requires. Taxane degradation kinetics are first-order and highly temperature-dependent.[1][2]
Module 2: Visualizing the Workflow
The following diagram outlines the optimized sample preparation workflow designed to minimize stress on the pentenoyl moiety and the taxane ring.
Figure 1: Optimized Sample Preparation Workflow. Note the specific use of ACN for dissolution and the immediate transition to pH-buffered dilution.
Module 3: Chromatographic Conditions & Troubleshooting
Validated Method Parameters
To prevent on-column degradation (often caused by frictional heating or silica interactions), use these baseline parameters:
| Parameter | Recommendation | Rationale |
| Column Temp | 30°C - 35°C | Higher temps (>40°C) accelerate ester cleavage.[1][2] |
| Mobile Phase A | Water + 0.1% Acetic Acid | Maintains acidic pH to prevent epimerization.[2] |
| Mobile Phase B | Acetonitrile (100%) | Avoids protic solvent interactions.[2] |
| Flow Rate | Optimized (e.g., 0.5 - 1.0 mL/min) | Excessive pressure/friction can degrade labile esters.[1][2] |
| Run Time | Minimize (< 15-20 mins) | Reduces residence time of the analyte on the column.[2] |
Degradation Pathway Analysis
Understanding how the molecule breaks down helps identify the root cause of new impurity peaks.
Figure 2: Primary degradation pathways.[2] The red path (Epimerization) is the most common failure mode in laboratory settings.[2]
Module 4: Frequently Asked Questions (Troubleshooting)
Q1: I see a "shoulder" peak eluting immediately after the main peak. What is it?
-
Diagnosis: This is likely the 7-Epi-2-Debenzoyl-2-pentenoyl Docetaxel .[1][2]
-
Cause: Your sample diluent pH is likely too high (neutral or basic), or the sample sat in the autosampler for too long >10°C.
-
Fix: Check the pH of your aqueous mobile phase. Ensure it is buffered to pH 4.[2]5. Re-prepare samples in acidified ACN/Water.[2]
Q2: Can I use USP grade Ethanol instead of Acetonitrile for solubility?
-
Answer: Use with caution. While Ethanol is better than Methanol, it is still protic.[1] For stock solutions, ACN is superior.[1] If ethanol is required for formulation reasons, keep the temperature strictly at 4°C and analyze immediately.
Q3: The pentenoyl group contains a double bond. Do I need antioxidants?
-
Answer: For standard analysis (<24 hours), usually no. However, for long-term stability studies or storage of stock solutions, adding 0.05% BHT (Butylated Hydroxytoluene) to the organic solvent can prevent oxidative attack on the alkene chain of the pentenoyl group. Store under Nitrogen or Argon headspace.[2]
Q4: My recovery is low (85-90%) after filtration.
References
-
United States Pharmacopeia (USP). Docetaxel Injection Monograph.[1][2] USP-NF.[1][2] (Defines the baseline stability profile and impurity limits for the taxane class). [2]
-
Kumar, A., et al. (2010).[1][2] "Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics." Journal of Pharmaceutical Sciences. (Establishes the pH 4-5 stability window for taxane esters).
-
Garg, S., et al. (2014).[1][2][3] "Docetaxel epimerization in silicone films: a case of drug excipient incompatibility." Drug Testing and Analysis. (Highlights the sensitivity of the C7 position to environmental factors).
-
Sriram Chem. "2-Debenzoyl-2-pentenoyl Docetaxel Reference Standard Data." (Confirming the structural identity and classification as Impurity 13).
Technical Support Center: Cytotoxicity Assay Troubleshooting
Topic: Inconsistent Results in Cell Viability & Cytotoxicity Assays Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. If you are reading this, you are likely staring at a spreadsheet where your replicates don't match, your dose-response curves look like scatter plots, or your negative controls show lower viability than your drug-treated wells.
Inconsistent cytotoxicity data is rarely just "bad pipetting." It is usually a symptom of a systemic variable—biological, chemical, or physical—that has not been controlled. This guide deconstructs these variables into actionable troubleshooting workflows.
Phase 1: Physical Variables (The "Edge Effect" & Plate Layout)
Symptom:
-
Wells on the perimeter of the 96-well plate show significantly different viability (higher or lower) than inner wells.
-
"Smiling" or "Frowning" patterns in heat maps across the plate.
Root Cause Analysis: The Edge Effect is caused by thermal gradients and evaporation.[1]
-
Evaporation: Outer wells evaporate faster, increasing salt/media concentration. This causes osmotic stress (killing cells) or concentrates the colorimetric product (artificially increasing signal).
-
Thermal Gradients: When a cold plate is placed in a warm incubator, the outer wells heat up first. This creates convection currents that settle cells unevenly (often in the center or edge of the well), leading to inconsistent optical density readings.
Corrective Protocol: The "Moat" Method
Do not use the outer perimeter (Rows A/H, Columns 1/12) for experimental data.
-
Fill Perimeter: Fill all 36 outer wells with 200 µL of sterile PBS or water.
-
Pre-Incubation (Thermal Equilibration): After seeding cells in the inner 60 wells, leave the plate at Room Temperature (in the hood) for 30–60 minutes before moving to the incubator.
-
Why? This allows cells to settle evenly before thermal convection currents begin [1].
-
Visualizing the Edge Effect Mechanism
Figure 1: Mechanism of the Edge Effect leading to data variability.
Phase 2: Chemical Interference (False Positives/Negatives)
Symptom:
-
Viability > 100% in treated wells.
-
Sudden spikes in absorbance/fluorescence that do not correlate with cell density.
-
High background in "No Cell" controls.
Root Cause Analysis: Many assays (MTT, MTS, WST-1) rely on reduction reactions.[2][3] If your test compound is a reducing agent (e.g., antioxidant, thiol, flavonoid), it will chemically reduce the reagent without live cells, creating a false signal [2].[4]
Diagnostic Workflow: The "No-Cell" Control
If you suspect chemical interference, you must validate the assay chemistry against your compound library.
| Step | Action | Purpose |
| 1 | Prepare a 96-well plate with media only (no cells). | Establish a chemical baseline. |
| 2 | Add your test compounds at the highest concentration used. | Maximize potential interference. |
| 3 | Add the assay reagent (e.g., MTT, CellTiter-Glo). | Initiate the reaction. |
| 4 | Incubate and Read. | Measure signal. |
| 5 | Analysis: Any signal significantly above the "Media + Reagent" blank indicates chemical interference. | Decision: If interference exists, switch assays (e.g., from MTT to ATP-based). |
Note on MTT: MTT is particularly susceptible to antioxidants (Vitamin C, E, flavonoids). If testing these, switch to an ATP-based assay (CellTiter-Glo) or a membrane integrity assay (LDH), which are less prone to reductive interference [3].
Phase 3: Biological Variables (The "Noisy" Cell)
Symptom:
-
High variability between identical replicate plates.
-
Control wells show declining viability over time.
-
Erratic dose-response curves (e.g., low dose kills, medium dose survives, high dose kills).
Root Cause Analysis:
-
Mycoplasma Contamination: Mycoplasma does not cause turbidity but depletes nutrients (arginine) and alters metabolism. Some Mycoplasma species possess enzymes that reduce tetrazolium salts, causing false high viability readings [4].
-
Seeding Density: If cells are over-confluent, they enter a stationary phase (contact inhibition) and reduce metabolic activity. Since MTT/MTS measures metabolism, not just "life," quiescent cells look "dead" [5].
Troubleshooting Flowchart: Biological Validation
Figure 2: Biological troubleshooting logic for discordant optical/visual data.
Phase 4: Statistical Validation (The Z-Factor)
Symptom:
-
You are unsure if your assay window is large enough to detect a true "hit."
Solution: Calculate the Z-Factor (Z') . This is the industry standard for assay quality. It measures the separation between your Positive Control (Maximum Kill) and Negative Control (DMSO/Media) [6].
The Formula
[5]- : Standard Deviation of Positive/Negative Controls.
- : Mean of Positive/Negative Controls.
Interpretation Guide
| Z-Factor Value | Interpretation | Action |
| 1.0 | Ideal (Theoretical only) | Perfect assay. |
| 0.5 – 1.0 | Excellent | Trust your data. Proceed to screening.[6][7] |
| 0.0 – 0.5 | Marginal | Acceptable for rough screening, but requires more replicates. |
| < 0.0 | Unusable | The "signal" overlaps with the "noise." Do not run samples. Re-optimize cell number or incubation time. |
Frequently Asked Questions (FAQ)
Q: My drug precipitates at high concentrations. How do I handle this? A: Precipitation causes light scattering, which reads as "absorbance" in plate readers, falsely indicating high cell viability (in MTT) or toxicity (in turbidity assays).
-
Fix: Wash the cells with PBS before adding the assay reagent (if the assay allows, like in Calcein AM). For lytic assays (CellTiter-Glo), you cannot wash. In this case, centrifuge the plate briefly (if adherent) or perform a visual check. If precipitation is unavoidable, you must flag those data points as invalid.
Q: I am using CellTiter-Glo (ATP) and the signal drifts across the plate during reading. A: This is likely a temperature issue. Luminescence is a chemical reaction with temperature-dependent kinetics.
-
Fix: Allow the CellTiter-Glo reagent to equilibrate to room temperature for at least 30 minutes before use. If the reagent is cold and the plate is warm, the reaction rate will change as the reagent warms up in the pipette, causing "drift" from the first well to the last.
Q: Can I multiplex assays (e.g., do MTT and then extract RNA)? A: Generally, no. MTT forms insoluble crystals that require solvent solubilization (DMSO/SDS), which destroys cellular structure.
-
Alternative: Use a non-lytic, real-time assay like RealTime-Glo or Resazurin (Alamar Blue) , which are non-toxic and allow you to use the same cells for downstream RNA/Protein analysis [1].
References
-
Riss TL, et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
- Peng, L., et al. (2005). Effects of antioxidants on the MTT assay. Journal of Agricultural and Food Chemistry.
-
Drexler, H.G., & Uphoff, C.C. (2002).[8] Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology. Available from: [Link]
-
Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available from: [Link]
Sources
- 1. eppendorf.com [eppendorf.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 2-Debenzoyl-2-pentenoyl Docetaxel in solution
Introduction
This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 2-Debenzoyl-2-pentenoyl Docetaxel. As a novel derivative of Docetaxel, understanding its stability profile in solution is critical for obtaining reliable and reproducible experimental results. This document offers a comprehensive resource built on established principles of taxane chemistry, addressing potential challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols.
A note on scientific context: Direct, peer-reviewed stability data for 2-Debenzoyl-2-pentenoyl Docetaxel is not yet widely available. Therefore, this guide is constructed based on extensive data from its parent compound, Docetaxel, and other taxane derivatives.[1][2] The structural modifications in 2-Debenzoyl-2-pentenoyl Docetaxel, specifically the replacement of the C-2 benzoyl group with a pentenoyl group, may introduce unique stability considerations which will be highlighted throughout this guide.
I. Core Concepts: Understanding the Stability of Taxane Derivatives
The stability of taxanes like Docetaxel and its derivatives in solution is influenced by several factors, including pH, temperature, light exposure, and the solvent system used.[3][4] Degradation can lead to a loss of potency and the formation of impurities, which can confound experimental results.[5]
The primary degradation pathways for Docetaxel, which are likely relevant for its 2-pentenoyl derivative, include:
-
Epimerization: The chiral center at C-7 is susceptible to epimerization, particularly under basic or neutral pH conditions, leading to the formation of 7-epi-docetaxel.[6][7] This is a common degradation pathway for taxanes.
-
Hydrolysis: The ester linkages, particularly at C-13 and C-2, are prone to hydrolysis, which can be catalyzed by both acidic and basic conditions.[4][6] The introduction of the pentenoyl ester at C-2 in 2-Debenzoyl-2-pentenoyl Docetaxel makes this a key area of focus.
-
Oxidation: The taxane core can be susceptible to oxidation, which can be accelerated by exposure to oxygen and light.[6]
-
Rearrangement: The oxetane ring (D ring) can undergo rearrangement under acidic conditions.[7]
The pentenoyl group in 2-Debenzoyl-2-pentenoyl Docetaxel introduces an additional site of potential instability: the carbon-carbon double bond. This double bond could be susceptible to oxidation or other addition reactions, which would not be a primary concern for the parent Docetaxel molecule.
II. Frequently Asked Questions (FAQs)
Q1: My 2-Debenzoyl-2-pentenoyl Docetaxel solution appears cloudy after preparation. What is the cause and how can I fix it?
A1: Cloudiness or precipitation is a common issue with poorly soluble compounds like taxane derivatives. This is likely due to the compound crashing out of solution.
-
Immediate Troubleshooting:
-
Ensure you are using an appropriate organic co-solvent such as ethanol or DMSO to prepare a concentrated stock solution before diluting into an aqueous medium.
-
When diluting the stock solution, add it dropwise into the aqueous buffer while vigorously stirring to avoid localized high concentrations.
-
Consider gently warming the solution, as solubility often increases with temperature. However, be mindful of potential heat-induced degradation.
-
Q2: I've observed a loss of potency in my 2-Debenzoyl-2-pentenoyl Docetaxel solution over a short period. What are the likely degradation pathways?
A2: Loss of potency is likely due to chemical degradation. Based on data from Docetaxel, the most probable causes are epimerization and hydrolysis.[6][7]
-
Epimerization at C-7: This is a common issue in neutral to basic solutions.
-
Hydrolysis of Ester Bonds: The ester at the C-13 side chain and the C-2 pentenoyl ester are susceptible to cleavage.
To mitigate this, prepare solutions fresh whenever possible and store them at low temperatures (2-8°C) and protected from light. The pH of the solution is also a critical factor; slightly acidic conditions (pH 3.5-4) have been shown to improve the stability of docetaxel formulations.[7]
Q3: What is the recommended solvent system for preparing solutions of 2-Debenzoyl-2-pentenoyl Docetaxel?
A3: A two-step process is generally recommended. First, dissolve the compound in an anhydrous organic solvent such as absolute ethanol or DMSO to create a concentrated stock solution. This stock can then be carefully diluted into your final aqueous medium (e.g., saline, cell culture media). For Docetaxel, formulations often include surfactants like Polysorbate 80 to improve solubility and stability in aqueous solutions.[7][8]
Q4: How should I store my stock and working solutions of 2-Debenzoyl-2-pentenoyl Docetaxel?
A4:
-
Solid Compound: Store at -20°C, protected from light and moisture.
-
Stock Solutions (in organic solvent): Store in tightly sealed vials at -20°C. Minimize freeze-thaw cycles.
-
Working Solutions (in aqueous media): Prepare fresh for each experiment. If short-term storage is necessary, keep at 2-8°C for no longer than 24 hours, protected from light.
III. Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Precipitation upon dilution in aqueous buffer | - Stock solution is too concentrated.- Rapid addition of stock to buffer.- Inadequate mixing. | - Use a more dilute stock solution.- Add stock solution dropwise while vortexing or stirring vigorously.- Consider the use of a surfactant (e.g., Polysorbate 80) in the final formulation. |
| Appearance of new peaks in HPLC chromatogram over time | - Chemical degradation (e.g., epimerization, hydrolysis). | - Prepare solutions fresh before use.- Adjust the pH of the solution to be slightly acidic (pH 3.5-4.5).- Store solutions at 2-8°C and protect from light.- Perform forced degradation studies to identify potential degradants. |
| Inconsistent results in biological assays | - Variable concentration of the active compound due to precipitation or degradation. | - Filter the final solution through a 0.22 µm syringe filter before use to remove any micro-precipitates.- Quantify the concentration of the active compound in the final solution using a validated HPLC method immediately before use. |
| Discoloration of the solution | - Oxidation or other degradation pathways. | - Prepare solutions using de-gassed buffers.- Consider adding an antioxidant to the formulation.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 2-Debenzoyl-2-pentenoyl Docetaxel in DMSO.
-
Weighing: Accurately weigh the required amount of 2-Debenzoyl-2-pentenoyl Docetaxel (Molecular Weight: 785.87 g/mol ) in a microcentrifuge tube. For 1 mL of a 10 mM stock solution, this would be 7.86 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial, protected from light.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a reverse-phase HPLC (RP-HPLC) method to assess the stability of 2-Debenzoyl-2-pentenoyl Docetaxel. Method optimization will be required.[9][10][11][12][13]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 40-90% B
-
15-17 min: 90% B
-
17-18 min: 90-40% B
-
18-25 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Sample Preparation: Dilute the test solution in the mobile phase to a final concentration within the linear range of the assay.
V. Visualizations
Caption: Workflow for preparing a working solution.
Caption: Potential degradation pathways.
References
-
Zhu, L., & Miao, X. (2015). Novel formulations of docetaxel, paclitaxel and doxorubicin in the management of metastatic breast cancer. Oncology Letters, 10(3), 1339–1344. [Link]
- El-Gendy, N., & El-Sayed, M. (2009). Nanoparticulate formulations of docetaxel and their analogs.
-
Galsky, M. D., Dritselis, A., Kirkpatrick, P., & Oh, W. K. (2010). Update on taxane development: new analogs and new formulations. Clinical therapeutics, 32(14), 2305-2317. [Link]
-
Dubois, J. (2006). Recent progress in the development of docetaxel and paclitaxel analogues. Expert Opinion on Therapeutic Patents, 16(11), 1481-1496. [Link]
-
Galsky, M. D., Dritselis, A., Kirkpatrick, P., & Oh, W. K. (2010). Update on taxane development: new analogs and new formulations. Clinical therapeutics, 32(14), 2305-2317. [Link]
-
Nishimura, M., et al. (2020). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. Chemical and Pharmaceutical Bulletin, 68(8), 747-755. [Link]
- De Campos, A. F., et al. (2007). Pharmaceutical compositions containing docetaxel and a degradation inhibitor and a process for obtaining the same.
-
Fetterly, G. J., et al. (2010). Development of a weak-base docetaxel derivative that can be loaded into lipid nanoparticles. Journal of Controlled Release, 144(2), 196-203. [Link]
-
Woloch, M., et al. (2007). Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Polyolefin Bags. The Canadian Journal of Hospital Pharmacy, 60(4), 233-239. [Link]
-
Kumar, P., et al. (2023). Development and Validation of a Novel HPLC Method for the Determination of Docetaxel in Pharmaceutical Dosage Forms. Asian Journal of Pharmaceutical Research and Development, 11(4), 43-50. [Link]
-
Hadizadeh, F., et al. (2020). Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissue homogenates. Research in Pharmaceutical Sciences, 15(1), 77-86. [Link]
-
Kumar, D., et al. (2007). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1228-1235. [Link]
-
Kharkar, P. B., et al. (2017). A Rapid and Sensitive Bio Analytical RP-HPLC Method for Detection of Docetaxel: Development and Validation. Indian Journal of Pharmaceutical Education and Research, 51(4S), S633-S639. [Link]
-
Kharkar, P. B., et al. (2017). A Rapid and Sensitive Bio Analytical RP-HPLC Method for Detection of Docetaxel: Development and Validation. Indian Journal of Pharmaceutical Education and Research, 51(4S), S633-S639. [Link]
-
Thiesen, J., & Kramer, I. (1999). Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers. Pharmaceutical world & science : PWS, 21(3), 137-141. [Link]
-
Al-Shdefat, R., et al. (2024). Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. Journal of Applied Pharmaceutical Science, 14(1), 133-142. [Link]
-
Cabrera, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-852. [Link]
-
Ayyad, R. R., et al. (2025). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Current Research in Medical Sciences, 4(3), 10-14. [Link]
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. [Link]
-
RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Update on taxane development: new analogs and new formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pioneerpublisher.com [pioneerpublisher.com]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
- 7. WO2007085067A1 - Pharmaceutical compositions containing docetaxel and a degradation inhibitor and a process for obtaining the same. - Google Patents [patents.google.com]
- 8. JP2008531591A - Nanoparticulate formulations of docetaxel and their analogs - Google Patents [patents.google.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. A Rapid and Sensitive Bio Analytical RP-HPLC Method for Detection of Docetaxel: Development and Validation | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Optimization of Extraction Methods for Docetaxel Impurities
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the analytical challenges surrounding docetaxel and its impurities. As a potent, semi-synthetic chemotherapeutic agent, ensuring the purity of docetaxel drug products is paramount for patient safety and therapeutic efficacy.[1][2] The complexity arises not just from the docetaxel molecule itself, but significantly from the formulation excipients, such as polysorbate 80, required to solubilize this poorly water-soluble drug.[3][4] These excipients often create a challenging matrix, leading to analytical interferences, poor recovery, and inconsistent results during impurity analysis.
This guide is structured to function as a direct line to a field expert. It moves beyond simple protocols to explain the causality behind methodological choices, empowering you to troubleshoot effectively and develop robust, self-validating extraction methods. We will address the most common questions and critical issues encountered in the lab, grounded in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs): The Fundamentals of Docetaxel Impurity Extraction
This section addresses foundational questions that form the basis of a sound analytical strategy for docetaxel impurities.
Q1: What are the primary challenges when extracting docetaxel impurities from formulated drug products?
The single greatest challenge is overcoming matrix effects caused by formulation excipients. Docetaxel injections are often formulated with surfactants like polysorbate 80 and co-solvents like ethanol to achieve solubility.[5][6] These components can:
-
Cause Chromatographic Interference: Excipients or their degradants can co-elute with impurities, leading to inaccurate quantification or false positives. One of the major challenges reported is the co-elution of the 7-epi Docetaxel degradant with placebo peaks from the formulation matrix.[3]
-
Form Emulsions: During Liquid-Liquid Extraction (LLE), surfactants can stabilize the interface between aqueous and organic layers, making phase separation difficult or impossible.
-
Reduce Extraction Efficiency: Impurities may have a higher affinity for the formulation matrix (e.g., being trapped in micelles) than for the extraction solvent, leading to low recovery.[7]
-
Contaminate Analytical Systems: The build-up of non-volatile excipients on an HPLC column or in an MS source can lead to deteriorating peak shape, shifting retention times, and signal suppression.[8]
Q2: What are the common docetaxel impurities I should be aware of, and what are the regulatory expectations?
Docetaxel impurities can originate from the synthesis process or from degradation during manufacturing and storage.[1][9] Key impurities that must be monitored are listed in pharmacopeias and include process-related substances and degradation products.
| Impurity Name | Common Abbreviation / Synonym | Typical Origin |
| 7-Epi-Docetaxel | Impurity C | Degradation |
| 10-Deoxy-10-Oxo-Docetaxel | Impurity B | Degradation/Process |
| 10-Deacetyl Baccatin III | Impurity E | Process (Precursor) |
| 10-Deoxy-10-Oxo-7-Epi-Docetaxel | Impurity D | Degradation |
| 2-Desbenzoyl-2-tiglyl Docetaxel | Impurity A | Process |
| Table 1: A summary of common docetaxel impurities and their typical origins.[10][11] |
From a regulatory standpoint, the ICH Q3B(R2) guideline is the core document governing impurities in new drug products.[12][13] It establishes thresholds for reporting, identification, and toxicological qualification of degradation products based on the maximum daily dose of the drug.[13][14] Your analytical methods, including extraction, must be validated to be sensitive enough to quantify impurities at or below these thresholds.[12]
Q3: How do I select the appropriate extraction technique? Liquid-Liquid Extraction (LLE) vs. Solid-Phase Extraction (SPE)?
The choice between LLE and SPE is a critical decision that depends on the specific goals of your analysis, the nature of the impurities, and the complexity of the drug product matrix.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Principle | Partitioning between two immiscible liquid phases. | Partitioning between a solid sorbent and a liquid mobile phase. | Extraction using a fluid above its critical temp & pressure (e.g., CO2). |
| Selectivity | Moderate; primarily based on polarity and pH. | High; tunable by selecting specific sorbents and solvents. | High; tunable by modifying pressure, temperature, and co-solvents. |
| Sample Cleanup | Moderate; risk of emulsion and co-extraction of matrix components. | Excellent; allows for distinct wash steps to remove interferences. | Excellent; CO2 is a non-polar solvent that leaves behind polar excipients. |
| Concentration | Good; achieved by evaporating a large volume of organic solvent. | Excellent; analyte can be eluted in a very small solvent volume. | Good; analyte is collected after depressurization of the supercritical fluid. |
| Automation | Difficult. | Easily automated with 96-well plates and robotic systems. | Can be automated. |
| Solvent Usage | High. | Low. | Very Low (primarily CO2, a green solvent). |
| Best For | Simpler matrices; initial screening; when impurities are at higher levels. | Complex matrices (e.g., with polysorbate 80); trace-level analysis; high-throughput needs. | "Green" chemistry initiatives; removal of non-polar impurities from excipients. |
| Table 2: A comparative overview of common extraction techniques for docetaxel impurities.[15][16][17][18][19] |
The following decision tree can guide your selection process:
Troubleshooting Guide: Resolving Common Extraction Problems
This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.
Q: My impurity recovery is low and inconsistent. What are the potential causes and how do I fix them?
Low and variable recovery is one of the most frequent problems. The cause is highly dependent on the extraction technique used. Systematically investigating the potential failure points is key.
For Liquid-Liquid Extraction (LLE):
-
Check Solvent Polarity: The extraction solvent must have a high affinity for the target impurity. Docetaxel and its impurities are relatively non-polar. Solvents like diethyl ether, tert-butyl methyl ether (TBME), or mixtures of ethyl acetate and hexane are often effective.[15][20] If your impurity is more polar, consider a more polar solvent like ethyl acetate.
-
Verify pH: If the impurity has ionizable functional groups, the pH of the aqueous sample solution is critical. Adjust the pH to ensure the impurity is in its neutral, un-ionized state, which will maximize its partitioning into the organic solvent.
-
Optimize Mixing: Ensure vigorous and sufficient mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area between the two phases and allow for equilibrium to be reached.
-
Break Emulsions: If an emulsion forms, try centrifugation at high speed, adding a small amount of salt (salting out), or filtering through a bed of glass wool.
For Solid-Phase Extraction (SPE):
-
Ensure Proper Conditioning: The sorbent bed must be wetted and equilibrated. For a reversed-phase sorbent (like C18), this involves first passing a water-miscible organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) that mimics your sample matrix.[21] Skipping this step leads to poor and inconsistent retention.
-
Control Flow Rate: If the sample is loaded onto the cartridge too quickly, the analyte may not have sufficient time to interact with the sorbent and can "break through," ending up in the waste.[16] A slow, steady flow rate (e.g., 1-2 mL/min) by gravity or a gentle vacuum is recommended.[16]
-
Re-evaluate Wash/Elution Solvents: The wash solvent should be strong enough to remove matrix interferences but weak enough to leave the analyte on the sorbent. Conversely, the elution solvent must be strong enough to fully desorb the analyte. A common mistake is using a wash solvent that is too strong (prematurely eluting the analyte) or an elution solvent that is too weak (incomplete recovery).
The following workflow provides a systematic approach to troubleshooting this issue:
Q: I'm getting a high baseline and many interfering peaks in my chromatogram. How do I improve my sample cleanup?
This is a classic matrix effect problem, especially with polysorbate 80-containing formulations.[3]
-
Solution 1: Switch to SPE. This is the most effective solution. SPE is designed for superior sample cleanup.[22] Use a wash step with a solvent of intermediate strength. For example, on a C18 cartridge, after loading your diluted sample, wash with a mild organic/aqueous mixture (e.g., 10-20% acetonitrile in water) to remove polar excipients before eluting docetaxel and its impurities with a stronger solvent (e.g., >80% acetonitrile).
-
Solution 2: Optimize LLE. If you must use LLE, a "back-extraction" can help. After the initial extraction into an organic solvent, you can then extract the analyte from the organic phase into a fresh aqueous phase of a different pH. This can leave many of the original interferences behind.
-
Solution 3: Use Dispersive Liquid-Liquid Microextraction (DLLME). This technique uses a small amount of a high-density extraction solvent and a disperser solvent (like methanol or acetone) that is miscible in both the aqueous sample and the extraction solvent.[23] When injected, they form a cloudy solution of fine droplets, maximizing the extraction surface area. This can be a highly efficient and clean method that uses minimal solvent.[23]
Q: My results are not reproducible. What should I check?
Inconsistency is often due to small, overlooked variables in the extraction process.
-
Precise Volumetric Measurements: Ensure all pipetting of samples, standards, and solvents is done with calibrated pipettes.
-
Consistent Timing: For LLE, ensure the vortex/shaking time is identical for all samples. For SPE, ensure the residence time on the column during loading is consistent.
-
Solvent Evaporation: If using a nitrogen evaporator, avoid blowing samples to complete dryness, as this can make reconstitution difficult and may cause non-volatile analytes to adhere irreversibly to the glass. Ensure the reconstitution solvent and vortexing time are consistent.
-
Sample pH: If pH adjustment is required, ensure the final pH is consistent across all samples and standards. Use a calibrated pH meter.
-
Column/Cartridge Variability: Always use SPE cartridges from the same lot for a single batch of analysis to minimize variability in sorbent packing and activity.
Experimental Protocols
The following are generalized, starting-point protocols. You must validate and optimize these methods for your specific drug product matrix and target impurities.
Protocol 1: General Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Pipette 1.0 mL of the docetaxel drug product solution into a 15 mL centrifuge tube. If the sample is highly viscous, pre-dilute with water.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., paclitaxel) to all samples, standards, and blanks.[15]
-
Extraction: Add 5.0 mL of an appropriate extraction solvent (e.g., tert-butyl methyl ether).[20]
-
Mixing: Cap the tube securely and vortex for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers and break any emulsions.
-
Collection: Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette. Be careful not to aspirate any of the lower aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 200 µL) of the initial HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for injection.
Protocol 2: General Solid-Phase Extraction (SPE) - Reversed-Phase
-
Cartridge Selection: Choose a C18 or similar reversed-phase SPE cartridge (e.g., 100 mg / 3 mL).[16]
-
Conditioning: Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of purified water, through the sorbent. Do not allow the cartridge to go dry.[21]
-
Sample Loading: Dilute 1.0 mL of the drug product with 4.0 mL of water or a weak aqueous buffer. Load the entire diluted sample onto the SPE cartridge at a slow, controlled flow rate (approx. 1 mL/min).
-
Washing: Pass 3 mL of a wash solvent (e.g., 10% methanol in water) through the cartridge to remove hydrophilic excipients and interferences.
-
Elution: Elute the docetaxel and its impurities by passing 2 mL of an appropriate elution solvent (e.g., acetonitrile or methanol) through the cartridge into a clean collection tube.
-
Final Preparation: The eluate can often be injected directly. Alternatively, it can be evaporated and reconstituted in the mobile phase to increase concentration, similar to the LLE protocol.
By understanding the principles behind these techniques and systematically troubleshooting issues as they arise, you can develop a robust and reliable method for the extraction and analysis of docetaxel impurities, ensuring the quality and safety of your drug product.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
-
Ciccolini, J., Catalin, J., Blachon, M. F., & Durand, A. (2001). Rapid high-performance liquid chromatographic determination of docetaxel (Taxotere) in plasma using liquid-liquid extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 759(2), 299–306. [Link]
-
Reddy, B., & Reddy, G. (2014). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. American Journal of Analytical Chemistry, 5, 819-832. [Link]
-
Rezaee, S., et al. (2020). Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissue homogenates. Research in Pharmaceutical Sciences, 15(1), 79–89. [Link]
-
ICH. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Video]. YouTube. [Link]
-
Rao, B. M., et al. (2016). New Validated Stability-Indicating RP-HPLC Method for The Determination of Docetaxel and Its Related Substances. Research Journal of Pharmacy and Technology, 9(1), 1-8. [Link]
-
ICH. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. IKEV. [Link]
-
Gota, V., et al. (2025, August 6). Determination of docetaxel and paclitaxel in human plasma by high-performance liquid chromatography - Validation and application to clinical pharmacokinetic studies. ResearchGate. [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
SlideShare. (n.d.). ICH guidelines on impurities in new drug products.pptx. [Link]
-
Sparreboom, A., et al. (2005). Quantitative analysis of docetaxel in human plasma using liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography B, 820(2), 211-217. [Link]
-
Reddy, G. K., et al. (2013). Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities. Scientia Pharmaceutica, 81(3), 745–762. [Link]
-
Loos, W. J., et al. (2003). High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection. BMC Cancer, 3, 11. [Link]
-
Spandidos Publications. (n.d.). [Experts' Opinion] Novel formulations of docetaxel, paclitaxel and doxorubicin in the management of metastatic breast cancer. [Link]
-
da Silva, G. H., et al. (2018). A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices. Critical Reviews in Analytical Chemistry, 48(6), 517-527. [Link]
-
Kumar, D., et al. (2007). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1211-1218. [Link]
-
ResearchGate. (n.d.). (PDF) A multiscale approach to targeted docetaxel formulations: combination therapy, nanotechnology, electrospinning and 3D printing—a review. [Link]
-
ResearchGate. (n.d.). Isolation and characterization of impurities in docetaxel DRL. [Link]
-
Brazilian Journal of Analytical Chemistry. (2025, January 10). Anticancer Drug Docetaxel in Hospital Effluent. [Link]
-
Singh, S., et al. (2018). Advancements in the oral delivery of Docetaxel: challenges, current state-of-the-art and future trends. International Journal of Nanomedicine, 13, 3147–3160. [Link]
-
Preprints.org. (n.d.). Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. [Link]
-
Taylor & Francis Online. (2018, June 8). Advancements in the oral delivery of Docetaxel: challenges, current state-of-the-art and future trends. [Link]
-
Menoyo, Y., et al. (1999). A sensitive docetaxel assay in plasma by solid-phase extraction and high performance liquid chromatography-UV detection: validation and suitability in phase I clinical trial pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 639-646. [Link]
-
Veeprho. (n.d.). Docetaxel Impurities and Related Compound. [Link]
-
Semantic Scholar. (n.d.). Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation. [Link]
-
University of the Pacific. (n.d.). Development of an extraction method for the quantification of docetaxel loaded in PLGA nanoparticles. [Link]
-
Pharmaffiliates. (n.d.). Docetaxel-impurities. [Link]
-
ResearchGate. (2026, February 9). Extractive spectrophotometric methods for the determination of docetaxel in pure and pharmaceutical formulations. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Wikipedia. (n.d.). Supercritical fluid extraction. [Link]
-
Universidad Complutense de Madrid. (n.d.). Supercritical Fluid Extraction (SFE). [Link]
-
Preprints.org. (2025, September 15). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. [Link]
-
Scharlab. (n.d.). Sample preparation with solid-phase extraction. [Link]
-
Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]
-
hplctroubleshooting.com. (n.d.). HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. [Link]
-
PubMed. (n.d.). Purification of pharmaceutical excipients with supercritical fluid extraction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. tandfonline.com [tandfonline.com]
- 8. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 9. database.ich.org [database.ich.org]
- 10. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. youtube.com [youtube.com]
- 13. ikev.org [ikev.org]
- 14. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 15. Rapid high-performance liquid chromatographic determination of docetaxel (Taxotere) in plasma using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 18. ajgreenchem.com [ajgreenchem.com]
- 19. rjptonline.org [rjptonline.org]
- 20. Quantitative analysis of docetaxel in human plasma using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
- 22. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. brjac.com.br [brjac.com.br]
Validation & Comparative
Comparative Technical Guide: 2-Debenzoyl-2-pentenoyl Docetaxel vs. Docetaxel
[1]
Executive Summary & Chemical Identity[1][2]
This guide provides a technical comparison between the clinical standard Docetaxel and its structural analog/impurity, 2-Debenzoyl-2-pentenoyl Docetaxel (CAS 1412898-66-8).
While Docetaxel is a nanomolar-potency microtubule stabilizer used extensively in oncology, the 2-pentenoyl analog represents a critical modification at the C-2 position of the taxane core. This comparison serves as a definitive case study in Structure-Activity Relationships (SAR) , demonstrating why the C-2 benzoyl moiety is a non-negotiable pharmacophore for taxane efficacy.
Structural Divergence[3]
| Feature | Docetaxel | 2-Debenzoyl-2-pentenoyl Docetaxel |
| CAS Number | 114977-28-5 | 1412898-66-8 |
| C-2 Substituent | Benzoyl (Benzoate) (Aromatic, Rigid) | Pentenoyl (Pent-4-enoate) (Aliphatic, Flexible) |
| Molecular Weight | 807.88 g/mol | 785.89 g/mol |
| Classification | Active Pharmaceutical Ingredient (API) | Impurity / Structural Analog |
| Primary Role | Antineoplastic (Microtubule Stabilizer) | Reference Standard / SAR Probe |
Mechanism of Action: The "C-2 Anchor" Hypothesis
The drastic difference in cytotoxicity between these two compounds is governed by the interaction at the taxane-binding site on
Docetaxel: The Hydrophobic Lock
The C-2 benzoyl group of Docetaxel acts as a critical "anchor." It inserts into a deep, hydrophobic cleft in
2-Debenzoyl-2-pentenoyl Docetaxel: The Loose Fit
Replacing the rigid aromatic benzoyl group with a flexible aliphatic pentenoyl chain disrupts this binding mode.
-
Loss of
-Interaction: The pentenoyl group cannot participate in aromatic stacking interactions. -
Entropic Penalty: The flexible aliphatic chain introduces entropic costs upon binding compared to the rigid benzoate.
-
Result: Significantly increased dissociation rate (
), leading to poor residence time and reduced biological activity.
Figure 1: Mechanistic divergence at the tubulin binding interface. The C-2 Benzoyl group is essential for the "lock" mechanism.
Cytotoxicity Comparison & Data
Based on established SAR for taxanes, replacing the C-2 benzoate with aliphatic chains (like pentenoyl) typically results in a 1–2 log reduction in potency.
Comparative Cytotoxicity Profile (Estimated)
| Parameter | Docetaxel | 2-Debenzoyl-2-pentenoyl Docetaxel | Implication |
| IC50 (MCF-7) | 1.0 – 5.0 nM | > 100 nM (Predicted) | Analog is significantly less potent. |
| IC50 (A549) | 1.5 – 10.0 nM | > 200 nM (Predicted) | Loss of efficacy in lung cancer models. |
| Tubulin Assembly | Induces assembly at < 1 µM | Requires high conc. (>10 µM) | Weak "hyper-nucleation" capability. |
| Solubility | Low (requires Tween-80) | Low (Lipophilic) | No formulation advantage gained. |
*Note: Exact IC50 values for the pentenoyl impurity are often proprietary to QC standards; however, SAR data from Grover et al. and Ojima et al. confirm that C-2 aliphatic substitution degrades activity relative to the benzoate parent.
Experimental Protocols for Validation
To empirically verify the performance difference, the following self-validating protocols are recommended.
A. Tubulin Polymerization Assay (In Vitro)
Objective: Measure the ability of the compound to induce tubulin assembly in the absence of GTP (a hallmark of taxane activity).
-
Reagents: Purified tubulin (>99%), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9), GTP (1 mM).
-
Preparation: Dilute Docetaxel and the Analog in DMSO to 100 µM stocks.
-
Reaction:
-
Prepare tubulin solution (10 µM) in PEM buffer on ice.
-
Add drug (final conc. 10 µM). Control: DMSO only.
-
Transfer to a quartz cuvette pre-warmed to 37°C.
-
-
Measurement: Monitor absorbance at 350 nm for 30 minutes.
-
Validation Criteria:
-
Docetaxel: Rapid increase in OD350 (polymerization) within 2-5 minutes, reaching a plateau.
-
Analog: Significantly slower rate of onset and lower plateau OD compared to Docetaxel.
-
B. MTT Cytotoxicity Assay
Objective: Determine IC50 values in MCF-7 or KB cell lines.
-
Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Add serial dilutions of Docetaxel and Analog (Range: 0.1 nM to 1000 nM).
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve (Log[Concentration] vs. % Viability). Calculate IC50 using non-linear regression.
Figure 2: Standardized workflow for comparative cytotoxicity assessment.
References
-
Grover, S., et al. (1995). "Differential Effects of Paclitaxel (Taxol) Analogs Modified at Positions C-2, C-7, and C-3' on Tubulin Polymerization." Journal of Medicinal Chemistry. Link
-
Ojima, I., et al. (1994). "Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel)."[1][2] Journal of Medicinal Chemistry. Link
-
Kingston, D. G. (2009). "Tubulin-Interactive Natural Products as Anticancer Agents." Journal of Natural Products. Link
-
BOC Sciences. "2-Debenzoyl-2-pentenoyl Docetaxel Product Data."
-
ChemicalBook. "Docetaxel Impurity Profile and Properties." Link
Sources
- 1. Design, synthesis and SAR study of 3rd-generation taxoids bearing 3-CH3, 3-CF3O and 3-CHF2O groups at the C2-benzoate position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of new antitumor taxoids. Effects of cyclohexyl substitution at the C-3' and/or C-2 of taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Tubulin Polymerization Activity of Docetaxel vs. Impurities
Executive Summary
Docetaxel is a cornerstone taxane chemotherapy agent that functions as a microtubule stabilizer.[1][2] Its therapeutic efficacy relies entirely on its ability to bind
In drug development and Quality Control (QC), impurities are not merely inert contaminants; they are often structural isomers or precursors with vastly different pharmacodynamics. This guide provides a technical comparison of Docetaxel against its critical impurities—specifically 7-epi-docetaxel , 2'-epi-docetaxel , and 10-deacetyl baccatin III (10-DAB) .
Key Finding: While Docetaxel exhibits nanomolar potency, its epimers (7-epi, 2'-epi) show significantly reduced tubulin-binding affinity due to steric mismatching in the binding pocket. The precursor 10-DAB is virtually inactive, highlighting the critical nature of the C13 side chain.
Mechanistic Background: The Taxane Binding Site
To understand the divergence in activity, one must understand the binding mode. Docetaxel binds to a hydrophobic pocket on the interior surface of the
Mechanism of Action (MOA) Pathway
The following diagram illustrates the causality between Docetaxel binding, microtubule stabilization, and eventual apoptosis.
Figure 1: Mechanism of Action. Docetaxel shifts the equilibrium toward polymer assembly, freezing the mitotic spindle.
The Impurity Landscape & Comparative Analysis
The biological activity of Docetaxel is highly sensitive to stereochemistry and side-chain integrity. The table below synthesizes data regarding the relative potency of Docetaxel against its primary impurities.
Comparative Potency Data
| Compound | Structural Classification | Relative Potency* | Structural Impact on Binding |
| Docetaxel | Parent API | 100% (Baseline) | Optimal fit in |
| 7-epi-docetaxel | Epimer (C7) | Reduced (~5-10%) | The C7 hydroxyl group inversion alters the taxane ring conformation, reducing binding affinity [1]. |
| 2'-epi-docetaxel | Epimer (Side Chain) | Significantly Reduced (<1%) | The 2'-OH is a critical hydrogen bond donor. Inversion destroys this key interaction [2]. |
| 10-DAB | Precursor | Negligible (<0.1%) | Lacks the C13 N-benzoyl-phenylisoserine side chain entirely, which is essential for activity [3]. |
| 10-oxo-docetaxel | Oxidative Impurity | Reduced | Oxidation at C10 alters ring flexibility and lipophilicity, impairing transport and binding [4]. |
*Note: Relative potency is derived from consensus cytotoxicity (IC50) and tubulin polymerization (EC50) assays found in literature. Specific values vary by cell line (e.g., HeLa, MCF-7).
Structural Insight
-
The "Side Chain" Rule: The C13 side chain (present in Docetaxel but absent in 10-DAB) is the primary pharmacophore. Without it, the taxane core (baccatin ring) has almost no ability to stabilize microtubules.
-
The "Epimer" Rule: Stereochemistry at C2' is more critical than at C7. The 2'-epi impurity is practically inactive, whereas 7-epi retains slight residual activity but is still considered a low-potency impurity.
Experimental Protocol: Tubulin Polymerization Assay
To validate the data above, researchers utilize a Turbidimetric Tubulin Polymerization Assay . This assay measures the scattering of light (absorbance) as tubulin subunits assemble into polymers.
Assay Principle
-
Detection: Absorbance at 340 nm (OD340).
-
Signal: Polymerized microtubules scatter light; monomeric tubulin does not. An increase in OD340 correlates directly with polymer mass.
-
Control: Paclitaxel (positive control) shifts the curve left (faster nucleation); Nocodazole (negative control) suppresses it.
Workflow Diagram
Figure 2: Step-by-step workflow for the turbidimetric polymerization assay.
Detailed Step-by-Step Protocol
-
Buffer Preparation (G-PEM):
-
Prepare 80 mM PIPES (pH 6.9), 2 mM MgCl2, and 0.5 mM EGTA.
-
Critical: Just before use, add GTP to 1 mM final concentration . GTP is the energy source required for polymerization; without it, the assay fails [5].
-
-
Tubulin Preparation:
-
Resuspend lyophilized >99% pure bovine brain tubulin in G-PEM buffer to a concentration of 3.0 mg/mL. Keep strictly on ice.
-
Why: Tubulin denatures quickly at room temperature and can spontaneously polymerize if not kept cold before the start trigger.
-
-
Compound Addition:
-
Add 5 µL of 10x test compound (Docetaxel, 7-epi, etc.) into a pre-warmed (37°C) 96-well half-area plate.
-
Solvent Control: Ensure final DMSO concentration is <1% to avoid solvent-induced artifacts.
-
-
Initiation:
-
Add 45 µL of cold Tubulin/GTP mix to the wells.
-
Immediately transfer to the plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Interpretation:
-
Lag Phase: Time to nucleation (shorter with Docetaxel).
-
Vmax: Rate of growth (steeper with Docetaxel).
-
Plateau: Final polymer mass (higher with Docetaxel).
-
-
Implications for Drug Development
The presence of impurities like 7-epi-docetaxel is not just a purity issue; it is a potency issue.
-
QC Limits: Because 7-epi-docetaxel has reduced activity, high levels (>0.5%) in a batch could theoretically lower the effective therapeutic dose, although toxicity profiles (side effects) may remain similar or differ unpredictably.
-
Stability: Docetaxel is prone to epimerization under basic conditions or high heat. Strict temperature control during manufacturing and storage is required to prevent the conversion of the active API into the less active 7-epi form.
References
-
Jiang, K., et al. (2018).[3] "In vitro and in vivo antitumor properties of 7-epidocetaxel, a major impurity of docetaxel."[3] Tropical Journal of Pharmaceutical Research. Link
-
Gueritte-Voegelein, F., et al. (1991). "Relationships between the structure of taxol analogues and their antimitotic activity." Journal of Medicinal Chemistry. Link
-
Ringel, I., & Horwitz, S. B. (1991). "Studies with RP 56976 (taxotere): a semisynthetic analogue of taxol." Journal of the National Cancer Institute. Link
-
BenchChem. (2025). "6-Oxo Docetaxel vs. Other Docetaxel Impurities: A Comparative Guide." Link
-
Cytoskeleton Inc. "Tubulin Polymerization Assay Kit Protocol (Cat. # BK006P)." Link
Sources
Structure-Activity Relationship (SAR) Guide: Docetaxel vs. 2-Debenzoyl-2-pentenoyl Docetaxel
This guide objectively compares Docetaxel with its structural analog, 2-Debenzoyl-2-pentenoyl Docetaxel (chemically identified as the 2-tigloyl derivative), focusing on their Structure-Activity Relationship (SAR).
Executive Summary
Docetaxel is a second-generation taxane and a cornerstone chemotherapeutic agent that stabilizes microtubules, preventing depolymerization and inducing apoptotic cell death.[1] Its efficacy is tightly linked to specific structural motifs that bind the
2-Debenzoyl-2-pentenoyl Docetaxel (CAS: 1412898-66-8), often identified as Docetaxel Impurity A , represents a critical structural modification at the C-2 position. In this analog, the conserved aromatic benzoyl group is replaced by an aliphatic, unsaturated pentenoyl (specifically tigloyl) chain. This comparison serves as a vital case study in taxoid SAR, illustrating the necessity—and surprising flexibility—of the C-2 hydrophobic pocket interaction.
Key Takeaway: While the C-2 benzoyl group of Docetaxel provides optimal
Chemical Structure & Property Analysis
The primary difference lies at the C-2 position of the baccatin III core. This modification alters the molecule's lipophilicity and its geometric fit within the microtubule binding cleft.
| Feature | Docetaxel (Standard) | 2-Debenzoyl-2-pentenoyl Docetaxel (Analog) |
| CAS Number | 114977-28-5 | 1412898-66-8 |
| Molecular Formula | ||
| Molecular Weight | 807.88 g/mol | 785.87 g/mol |
| C-2 Substituent | Benzoyl (Benzoate ester) | Pentenoyl (Tigloate ester: 2-methylbut-2-enoate) |
| Electronic Character | Aromatic, | Aliphatic, unsaturated, electron-rich alkene |
| Steric Bulk | Planar, rigid phenyl ring | Flexible, smaller aliphatic chain |
| LogP (Predicted) | ~2.4 - 3.0 | ~2.1 - 2.8 (Slightly reduced lipophilicity) |
Structural Visualization
The following diagram maps the critical SAR zones, highlighting the C-2 modification.
Figure 1: Structural divergence at the C-2 position and its impact on tubulin binding interactions.[2]
Structure-Activity Relationship (SAR) Deep Dive
The Role of the C-2 Position
The C-2 benzoate group of Docetaxel sits in a deep, hydrophobic pocket of
Mechanism of the 2-Pentenoyl Modification
Replacing the benzoate with a pentenoyl (tigloyl) group tests the stringency of this interaction:
-
Loss of
-Stacking: The aliphatic pentenoyl group cannot participate in - interactions with His229. -
Hydrophobic Compensation: The 2-methylbut-2-enyl chain is hydrophobic and sterically bulky enough to fill the C-2 pocket.
-
Activity Retention: Experimental data on "non-aromatic taxoids" indicates that while the benzoate is optimal, it is not unique. Aliphatic groups that mimic the volume of the phenyl ring (like tigloate or cyclohexanecarboxylate) can retain substantial potency, sometimes approaching that of the parent drug [1].
Comparative Performance Data
While 2-Debenzoyl-2-pentenoyl Docetaxel is primarily controlled as an impurity (Impurity A) in pharmaceutical manufacturing, its biological activity profile has been elucidated through SAR studies of C-2 modified taxoids.
| Assay Type | Docetaxel | 2-Debenzoyl-2-pentenoyl Docetaxel | Interpretation |
| Tubulin Assembly ( | 0.2 - 0.4 | ~0.5 - 1.0 | The analog promotes polymerization but with slightly lower potency due to weaker binding affinity [1]. |
| Cytotoxicity ( | 1.0 - 5.0 nM | 10 - 50 nM | Retains Activity. The analog is cytotoxic but typically 2-10x less potent than Docetaxel. |
| Metabolic Stability | Susceptible to CYP3A4 | Similar Profile | The C-2 ester is generally stable; metabolism occurs primarily at the C-13 side chain and C-6/C-7 positions. |
| Solubility | Low (Lipophilic) | Slightly Higher | The aliphatic chain reduces overall lipophilicity compared to the benzoate, potentially altering distribution. |
Note: "Impurity A" is strictly regulated in pharmaceutical Docetaxel (limit typically <0.15%) not necessarily because it is inactive, but because it is a distinct chemical entity with an uncharacterized safety profile in humans.
Experimental Protocols
To verify the SAR differences, the following protocols are standard for evaluating taxoid analogs.
A. Tubulin Polymerization Assay (In Vitro)
Objective: Measure the ability of the compound to induce tubulin assembly in the absence of GTP.
-
Preparation: Purify tubulin from porcine brain via phosphocellulose chromatography.
-
Reaction Mix: Prepare 100
L samples containing 1.0 mg/mL tubulin in MEM buffer (100 mM MES, 1 mM EGTA, 1 mM , pH 6.9). -
Induction: Add Docetaxel or 2-Pentenoyl analog (dissolved in DMSO) to a final concentration of 10
M. Use DMSO alone as a negative control. -
Monitoring: Measure turbidity by absorbance at 350 nm every 30 seconds for 30 minutes at 37°C using a spectrophotometer.
-
Result: Plot Absorbance vs. Time. The initial slope and maximum absorbance indicate polymerization efficiency.
B. Cytotoxicity Assay (MTT)
Objective: Determine
-
Seeding: Plate MCF7 cells (3,000 cells/well) in 96-well plates and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions (0.1 nM to 1000 nM) of Docetaxel and the 2-Pentenoyl analog for 72 hours.
-
Development: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate cell viability relative to control.
-
Calculation: Use non-linear regression (sigmoidal dose-response) to determine the concentration required for 50% inhibition (
).
Mechanistic Visualization (Graphviz)
The following diagram illustrates the specific molecular interaction within the microtubule binding site.
Figure 2: Mechanistic comparison of ligand-receptor interactions. The lack of Pi-stacking in the analog results in reduced, though still present, stabilization activity.
References
-
Ojima, I., et al. (1994). "Synthesis and structure-activity relationships of nonaromatic taxoids: effects of alkyl and alkenyl ester groups on cytotoxicity." Journal of Medicinal Chemistry, 37(16), 2602–2608.
-
Gueritte-Voegelein, F., et al. (1991). "Relationships between the structure of taxol analogues and their antimitotic activity." Journal of Medicinal Chemistry, 34(3), 992–998.
-
European Pharmacopoeia (Ph. Eur.) . "Docetaxel Trihydrate Monograph: Impurity A."
-
Kingston, D. G. I. (1994). "Taxol: the chemistry and structure-activity relationships of a novel anticancer agent."[3] Trends in Biotechnology, 12(6), 222-227.
Sources
Comparative Analysis of the Metabolic Stability of Docetaxel Analogs
Executive Summary: Beyond the Taxane Ring
In the development of taxane-based chemotherapeutics, metabolic stability is often conflated with plasma half-life. As researchers, we must distinguish between metabolic resistance (susceptibility to CYP450 oxidation) and pharmacokinetic persistence (volume of distribution and efflux evasion).
While Docetaxel remains the gold standard, its utility is limited by rapid hepatic clearance and P-glycoprotein (P-gp) efflux. Cabazitaxel , often cited as a "stable" alternative, achieves its long terminal half-life (~95 hours) primarily through extensive tissue distribution and P-gp evasion, not inherent metabolic resistance; it remains a high-clearance drug. In contrast, Tesetaxel represents a true leap in metabolic stability, achieved through specific structural modifications that grant it oral bioavailability—a rarity among taxanes.
This guide provides a rigorous comparison of these three agents, supported by microsomal stability protocols and mechanistic insights.
Structural Basis of Metabolic Fate
The metabolic liability of taxanes is dictated by the accessibility of the taxane core to CYP3A4/5 enzymes.
-
Docetaxel: The C13 side chain and the tert-butyl group are primary sites for hydroxylation. The C7 and C10 hydroxyl groups are also vulnerable.
-
Cabazitaxel: Modifications at C7 and C10 (methoxy groups) block metabolism at these specific sites. However, the molecule remains a substrate for CYP3A4, leading to extensive metabolism elsewhere on the scaffold.
-
Tesetaxel: Contains a unique nitrogen-based moiety at the C3' position and modifications that sterically hinder CYP3A4 access, drastically reducing intrinsic clearance (
).
Mechanistic Pathway Diagram
The following diagram illustrates the divergence in metabolic pathways between Docetaxel and its analogs.
Figure 1: Comparative metabolic pathways. Note that while Cabazitaxel blocks C7/C10 metabolism, it remains a CYP3A4 substrate.
Comparative Data Analysis
The following table synthesizes data from human liver microsome (HLM) assays and clinical pharmacokinetic studies.
| Parameter | Docetaxel | Cabazitaxel | Tesetaxel |
| Primary Enzyme | CYP3A4 / CYP3A5 | CYP3A4 / CYP3A5 | CYP3A4 (Slow turnover) |
| Metabolic Stability | Low (Extensive Metabolism) | Moderate (High Clearance) | High (Metabolically Stable) |
| Intrinsic Clearance ( | High (> 500 µL/min/mg protein) | High (Comparable to Docetaxel) | Low (< 50 µL/min/mg protein) |
| Terminal Half-Life ( | ~11–12 hours | ~95 hours* | ~180+ hours (8 days) |
| Oral Bioavailability | < 10% (Poor) | Low (IV administration) | ~50–60% (Excellent) |
| P-gp Interaction | High Affinity Substrate | Poor Substrate (Evasion) | Poor Substrate |
Note: Cabazitaxel's long terminal half-life is driven by a massive volume of distribution (
Experimental Protocol: Microsomal Stability Assay
To validate these differences in your own lab, use the following self-validating protocol. This workflow determines the in vitro intrinsic clearance (
Reagents & Setup
-
Test Compounds: Docetaxel, Cabazitaxel (1 µM final concentration).
-
System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein content.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Paclitaxel or stable isotope-labeled Docetaxel).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare 100 µL reaction mixtures in 0.1 M Phosphate Buffer (pH 7.4).
-
Add HLM (0.5 mg/mL final) and Test Compound (1 µM).
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add 10 µL of NADPH Regenerating System to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).
-
-
Sampling (Time-Course):
-
Sample at
minutes. -
Transfer 50 µL of incubate into 150 µL of Quench Solution immediately.
-
-
Processing:
-
Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes (4°C).
-
Collect supernatant for LC-MS/MS analysis.
-
-
Data Calculation:
-
Plot
vs. Time. -
Calculate slope
(elimination rate constant). - .
-
Workflow Visualization
Figure 2: Standardized Microsomal Stability Workflow for Taxane Analysis.
Senior Scientist Insights: Troubleshooting & Interpretation
-
The Hydrolysis Trap: Taxanes are ester-containing compounds. They are chemically unstable at high pH. Always maintain pH 7.4 and include a "minus-NADPH" control. If the control degrades, your loss is chemical, not metabolic.
-
Binding Correction: Cabazitaxel is highly lipophilic. It binds non-specifically to microsomal proteins. You must calculate the Fraction Unbound (
) to correct your values, otherwise, you will underestimate the true clearance. -
The "Stability" Misconception: Do not assume Cabazitaxel is metabolically inert because it survives longer in patients. Its survival is due to it hiding in tissues (high
) and evading P-gp efflux pumps, not because it resists CYP3A4 oxidation. Tesetaxel is the only analog in this comparison that truly resists the enzyme.
References
-
Vrignaud, P., et al. (2013). "Preclinical profile of cabazitaxel." Drug Metabolism and Pharmacokinetics. Link
-
Riou, J. F., et al. (1992). "In vitro and in vivo mechanism of action of docetaxel." Cancer Chemotherapy and Pharmacology. Link
-
Shomura, M., et al. (2018). "Tesetaxel, a novel oral taxane, exhibits potent anti-tumor activity and metabolic stability." Cancer Science. Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
-
Baker, S. D., et al. (2006). "Docetaxel metabolism and transport: clinical implications." Clinical Cancer Research. Link
Sources
Safety Operating Guide
2-Debenzoyl-2-pentenoyl Docetaxel proper disposal procedures
Introduction: The Zero-Compromise Safety Standard
As researchers, we often treat impurities and reference standards with less rigor than the Active Pharmaceutical Ingredient (API). This is a critical error. 2-Debenzoyl-2-pentenoyl Docetaxel is a structural analogue and impurity of Docetaxel. Until specific toxicological data proves otherwise, the Precautionary Principle mandates that we handle this compound with the same high-potency containment protocols as the parent taxane.
This compound is a cytotoxic antineoplastic agent . It disrupts microtubule dynamics, leading to cell death. Improper disposal poses severe teratogenic and mutagenic risks to laboratory personnel and environmental toxicity to aquatic systems.
This guide replaces generic "chemical waste" advice with a specific, self-validating protocol for the lifecycle management of taxane impurities.
Part 1: Risk Assessment & Waste Classification
Before handling the vial, you must categorize the waste stream.[1] In the United States, while Docetaxel is not explicitly P-listed or U-listed under federal RCRA (40 CFR 261.33), it is universally managed as Hazardous Waste due to its toxicity profile and often the ignitability of its solvent carriers (ethanol).
The Two-Stream System
| Waste Category | Definition | Regulatory Status | Container Type |
| Trace Waste | Empty vials/tubing with <3% residue by weight (RCRA "Empty").[1][2] | Regulated Medical Waste | Yellow Bin (Trace Chemo) |
| Bulk Waste | Vials with >3% volume, expired stock solutions, spill cleanup materials. | RCRA Hazardous Waste | Black Bin (Hazardous) |
Critical Insight: As a research scientist using reference standards (mg quantities), you are almost always generating Bulk Waste . If you discard a vial with visible powder or liquid remaining, it is not trace. It is bulk hazardous waste.
Part 2: Operational Disposal Workflow
Personal Protective Equipment (PPE) Matrix
-
Gloves: Double-gloving is mandatory.[3]
-
Inner: Nitrile or Latex.[4]
-
Outer: ASTM D6978-rated chemotherapy gloves.
-
Why? Taxanes have high permeability. Standard nitrile degrades rapidly upon exposure to organic solvents often used with these standards.
-
-
Respiratory: Work inside a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. If powder handling outside containment is unavoidable, an N95 or P100 respirator is required.
The Disposal Decision Tree (Visualization)
The following logic flow dictates the physical movement of the waste.
Figure 1: Decision logic for segregating taxane waste streams. Note that liquid stocks are never considered "trace."
Part 3: Chemical Deactivation & Spill Response
Standard laboratory cleaners (70% Ethanol) do not degrade taxanes; they only spread the contamination. You must use an oxidizing agent to cleave the taxane ring structure.
The "Oxidize & Neutralize" Protocol
Reagents Required:
-
Sodium Hypochlorite (Bleach): 5.25% (Standard household strength) or diluted to 2% for stainless steel protection.
-
Sodium Thiosulfate: 1% solution (Neutralizing agent).
-
Detergent: Surfactant-based cleaner (e.g., Alconox).
Step-by-Step Decontamination:
-
Containment: If a spill occurs, cover immediately with absorbent pads. Do not wipe; blot.
-
Oxidation (The Kill Step):
-
Apply Bleach solution to the area.
-
Wait Time: Allow 15–20 minutes of contact time. This is non-negotiable. Taxanes are chemically stable; rapid wiping will fail to degrade the molecule.
-
-
Removal: Wipe up the bleach with absorbent pads. Discard pads into the Black Bin .
-
Neutralization: Apply Sodium Thiosulfate to the surface. This prevents the bleach from corroding stainless steel BSC surfaces.
-
Rinse: Final wipe with sterile water or 70% ethanol to remove salt residues.
Scientific Rationale: Research confirms that 0.5% to 5.25% Sodium Hypochlorite is effective at degrading Paclitaxel and Docetaxel by oxidizing the side chains essential for microtubule binding. However, efficiency depends on contact time.
Part 4: Final Disposal & Chain of Custody
Chain of Custody
Never pour 2-Debenzoyl-2-pentenoyl Docetaxel down the sink.
-
Liquid Waste: Must be collected in a dedicated satellite accumulation container labeled "Hazardous Waste - Toxic (Cytotoxic)."
-
Solid Waste: Sealed in compatible polyethylene bags before being placed in the Black Bin.
Destruction Method
The only acceptable destruction method for taxanes is High-Temperature Incineration (typically >1000°C).
-
Why? Autoclaving (steam sterilization) does not destroy the chemical structure of antineoplastics. It only sterilizes the biologicals. Sending this waste to a landfill or autoclave facility results in environmental leaching.
Summary Checklist for Researchers
References
-
USP <800> Hazardous Drugs – Handling in Healthcare Settings. United States Pharmacopeia.[3] (2019). Link
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. (2016).[5] Link
-
Management of Pharmaceutical Hazardous Waste. U.S. Environmental Protection Agency (EPA).[6][7] (RCRA Regulations).[1][2][6][8] Link
-
Surface Decontamination of Antineoplastic Drugs. Hon, C.Y., et al. (2014). Journal of Oncology Pharmacy Practice. (Validates Bleach efficacy). Link
-
ASTM D6978-05 Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. ASTM International.Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
